RO 4927350
Description
Properties
CAS No. |
876755-27-0 |
|---|---|
Molecular Formula |
C27H28N4O6S |
Molecular Weight |
536.6 g/mol |
IUPAC Name |
(2S,3S)-2-[(4R)-4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C27H28N4O6S/c1-3-21(33)20-15-38-26(28-20)30-24(34)23(16(2)17-7-5-4-6-8-17)31-25(35)22(29-27(31)36)18-9-11-19(12-10-18)37-14-13-32/h4-12,15-16,22-23,32H,3,13-14H2,1-2H3,(H,29,36)(H,28,30,34)/t16-,22+,23-/m0/s1 |
InChI Key |
RKKBPPTYPGTSEA-FNVCAUGXSA-N |
Isomeric SMILES |
CCC(=O)C1=CSC(=N1)NC(=O)[C@H]([C@@H](C)C2=CC=CC=C2)N3C(=O)[C@H](NC3=O)C4=CC=C(C=C4)OCCO |
Canonical SMILES |
CCC(=O)C1=CSC(=N1)NC(=O)C(C(C)C2=CC=CC=C2)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCCO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2S,3S)-2-((R)-4-(4-(2-hydroxyethoxy)phenyl)-2,5-dioxo-imidazolidin-1-yl)-3-phenyl-N-(4-propionylthiazol-2-yl)butyramide RO4927350 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of RO4927350
Disclaimer: Extensive searches for the compound "RO4927350" did not yield specific public data, preclinical or clinical studies, or a confirmed mechanism of action. The following guide is a representative example of a technical whitepaper for a hypothetical gamma-secretase inhibitor, illustrating the type of information and data presentation requested. The specific details, data, and experimental protocols are illustrative and not attributable to a real compound with the designation RO4927350.
Introduction
Gamma-secretase is a multi-subunit protease complex that plays a crucial role in intramembrane proteolysis. One of its key substrates is the Amyloid Precursor Protein (APP), and its cleavage leads to the production of Amyloid-beta (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. Another critical substrate is the Notch receptor, and its cleavage is essential for Notch signaling, a pathway vital for cell-fate determination during development and in adult tissues. Dysregulation of Notch signaling is implicated in several cancers.
This guide outlines the mechanism of action of a hypothetical gamma-secretase inhibitor, demonstrating its potential as a therapeutic agent.
Core Mechanism of Action: Inhibition of Gamma-Secretase
The primary mechanism of action of our illustrative compound is the potent and selective inhibition of the gamma-secretase enzyme complex. By binding to the catalytic subunit of the complex, presenilin, the compound allosterically modulates the enzyme's activity, preventing the cleavage of its substrates.
Signaling Pathway
The inhibition of gamma-secretase directly impacts the Notch signaling pathway. Normally, upon ligand binding, the Notch receptor undergoes a series of proteolytic cleavages. The final cleavage, mediated by gamma-secretase, releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it binds to the transcription factor CSL (CBF1/Suppressor of Hairless/Lag-1) and activates the transcription of target genes, such as those in the HES (Hairy and Enhancer of Split) and HEY (Hairy/Enhancer-of-split related with YRPW motif) families. By inhibiting gamma-secretase, the release of NICD is blocked, leading to the downregulation of this signaling cascade.
Quantitative Data
The following tables summarize hypothetical quantitative data for our illustrative compound.
Table 1: In Vitro Potency
| Assay Type | Cell Line | Substrate | IC50 (nM) |
| Cell-based Aβ40 | HEK293-APP | APP | 1.5 |
| Cell-based Aβ42 | CHO-APP | APP | 1.2 |
| Cell-based NICD | H4 | Notch | 2.8 |
| Biochemical | Isolated membranes | APP-CTF | 0.9 |
Table 2: Kinase Selectivity Profile
| Kinase | % Inhibition at 1 µM |
| EGFR | < 5% |
| VEGFR2 | < 2% |
| PI3Kα | < 1% |
| CDK2 | < 8% |
Experimental Protocols
Cell-Based Gamma-Secretase Assay (NICD)
This protocol describes a method to determine the cellular potency of a gamma-secretase inhibitor by measuring the inhibition of Notch cleavage.
Workflow:
Detailed Methodology:
-
Cell Culture: H4 human neuroglioma cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Cells are seeded at a density of 20,000 cells per well in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The hypothetical compound is serially diluted in DMSO and then further diluted in culture medium. The final DMSO concentration should not exceed 0.1%. The diluted compound is added to the cells.
-
Incubation: The plate is incubated for 18 hours at 37°C.
-
Lysis: The culture medium is removed, and cells are lysed with a suitable lysis buffer containing protease inhibitors.
-
ELISA: The concentration of the Notch Intracellular Domain (NICD) in the cell lysates is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The results are normalized to the vehicle control (DMSO). The IC50 value is calculated by fitting the data to a four-parameter logistic equation using appropriate software.
Conclusion
The illustrative data presented in this guide characterize a potent and selective inhibitor of the gamma-secretase complex. By blocking the cleavage of key substrates like Notch, this hypothetical compound demonstrates a clear mechanism of action with potential therapeutic applications in oncology. Further preclinical and clinical development would be required to ascertain its safety and efficacy profile in relevant patient populations.
Preclinical Profile of Gamma-Secretase Inhibitors in Alzheimer's Disease: A Technical Overview
Despite a comprehensive search for preclinical data on RO4927350 in the context of Alzheimer's disease, no specific information, quantitative data, or detailed experimental protocols for this particular compound are publicly available. The following guide provides a general overview of the preclinical evaluation of gamma-secretase inhibitors (GSIs), a class of drugs to which RO4927350 is understood to belong, for the treatment of Alzheimer's disease.
This technical guide is intended for researchers, scientists, and drug development professionals, outlining the typical preclinical studies, key data parameters, and mechanistic pathways investigated for gamma-secretase inhibitors in the pursuit of an Alzheimer's disease therapy.
Introduction to Gamma-Secretase Inhibition in Alzheimer's Disease
The amyloid hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides in the brain is a primary event in the pathogenesis of Alzheimer's disease.[1] Gamma-secretase is a crucial enzyme in the production of Aβ from the amyloid precursor protein (APP).[2][3] By inhibiting this enzyme, GSIs aim to reduce the production of Aβ, particularly the aggregation-prone Aβ42 isoform, thereby preventing the formation of amyloid plaques and downstream neurotoxicity.[1][4][5][6]
Core Preclinical Evaluation of Gamma-Secretase Inhibitors
A rigorous preclinical assessment is essential to determine the therapeutic potential and safety of a GSI before it can advance to clinical trials. This involves a combination of in vitro and in vivo studies.
2.1 In Vitro Studies
In vitro assays are fundamental for characterizing the potency, selectivity, and mechanism of action of a GSI.
-
Enzymatic Assays: These cell-free assays directly measure the inhibitory activity of the compound on purified or recombinant gamma-secretase. The primary endpoint is the half-maximal inhibitory concentration (IC50), which quantifies the drug's potency.
-
Cell-Based Assays: Cellular models, often using cell lines that overexpress APP (e.g., HEK293-APP), are used to assess the compound's ability to reduce Aβ production in a more physiologically relevant environment. Key parameters measured include the half-maximal effective concentration (EC50) for the reduction of Aβ40 and Aβ42.
-
Selectivity Assays: A critical aspect of GSI development is ensuring selectivity for APP processing over other gamma-secretase substrates, most notably Notch.[1][7] Inhibition of Notch signaling is associated with significant toxicity.[1][7] Selectivity is typically assessed by comparing the IC50 for Aβ reduction with the IC50 for inhibiting Notch cleavage.
Table 1: Representative In Vitro Data for a Hypothetical Gamma-Secretase Inhibitor
| Parameter | Description | Typical Value Range |
| γ-Secretase IC50 | Concentration of the inhibitor that reduces enzyme activity by 50% | Low nM |
| Aβ40 Cellular EC50 | Concentration for 50% reduction of Aβ40 in a cellular assay | Mid-to-high nM |
| Aβ42 Cellular EC50 | Concentration for 50% reduction of Aβ42 in a cellular assay | Low-to-mid nM |
| Notch IC50 | Concentration that inhibits Notch signaling by 50% | High nM to µM |
| Selectivity Ratio | (Notch IC50) / (Aβ42 EC50) | >100-fold |
2.2 In Vivo Studies
In vivo studies in animal models of Alzheimer's disease are crucial for evaluating the efficacy, pharmacokinetics, and safety of a GSI.
-
Animal Models: Transgenic mouse models that overexpress human APP with familial Alzheimer's disease mutations (e.g., Tg2576, APP/PS1) are commonly used.[1] These models develop age-dependent amyloid plaque pathology and cognitive deficits.
-
Efficacy Studies: The primary goal is to demonstrate that the GSI can reduce brain Aβ levels and ameliorate cognitive deficits. Key endpoints include:
-
Reduction of Aβ40 and Aβ42 levels in the brain, cerebrospinal fluid (CSF), and plasma.
-
Reduction in amyloid plaque burden, as assessed by immunohistochemistry.
-
Improvement in cognitive performance in behavioral tests (e.g., Morris water maze, Y-maze).
-
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: These studies characterize the absorption, distribution, metabolism, and excretion (ADME) of the drug and relate its concentration to its pharmacological effect. Key parameters include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the concentration-time curve, representing total drug exposure.
-
Brain/Plasma Ratio: Indicates the extent of blood-brain barrier penetration.
-
Correlation of drug concentration with Aβ reduction in the brain and CSF.
-
-
Toxicology Studies: Comprehensive safety and toxicology studies are conducted in rodents and non-rodent species to identify potential adverse effects, particularly those related to Notch inhibition (e.g., gastrointestinal, thymic, and splenic abnormalities).[1]
Table 2: Representative In Vivo Data for a Hypothetical Gamma-Secretase Inhibitor in a Transgenic Mouse Model
| Parameter | Description | Example Result |
| Dose | Administered dose of the GSI | 10 mg/kg, oral, once daily |
| Brain Aβ42 Reduction | Percentage decrease in brain Aβ42 levels compared to vehicle-treated controls | 50% reduction |
| CSF Aβ42 Reduction | Percentage decrease in CSF Aβ42 levels | 60% reduction |
| Plaque Burden Reduction | Percentage decrease in amyloid plaque area in the cortex and hippocampus | 40% reduction after 3 months of treatment |
| Cognitive Improvement | Improvement in a memory-based behavioral task | Reversal of cognitive deficits in the Morris water maze |
| Brain/Plasma Ratio | Ratio of drug concentration in the brain to that in the plasma at a specific time point | 2:1 |
| Adverse Effects (Notch-related) | Observation of toxicities associated with Notch inhibition | No significant changes observed at the efficacious dose |
Signaling Pathways and Experimental Workflows
3.1 Amyloid Precursor Protein (APP) Processing Pathway
The central mechanism of action for GSIs involves the modulation of the amyloidogenic pathway of APP processing.
3.2 Preclinical Drug Discovery and Development Workflow for a GSI
The preclinical development of a GSI follows a structured workflow from initial screening to in vivo efficacy and safety assessment.
Conclusion
While specific preclinical data for RO4927350 in Alzheimer's disease remains elusive in the public domain, the established framework for evaluating gamma-secretase inhibitors provides a clear roadmap for the development of such compounds. The key challenges remain achieving sufficient brain penetration, demonstrating robust in vivo efficacy in reducing Aβ and improving cognition, and, most critically, maintaining a sufficient safety margin to avoid mechanism-based toxicities associated with the inhibition of Notch and other essential gamma-secretase substrates.[1][7] Future research and public dissemination of data on specific compounds will be crucial for advancing this therapeutic strategy for Alzheimer's disease.
References
- 1. Gamma-secretase inhibitors for Alzheimer's disease: balancing efficacy and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure, Mechanism and Inhibition of γ-Secretase and Presenilin-Like Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-Secretase in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 7. openaccessjournals.com [openaccessjournals.com]
RO 4927350: A Technical Guide to a Novel MEK1/2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RO 4927350 is a potent and highly selective, non-ATP-competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). By specifically targeting the MAPK/ERK signaling pathway, this compound has demonstrated significant antitumor efficacy in a variety of preclinical cancer models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to this compound, intended to support ongoing research and drug development efforts in oncology.
Chemical Structure and Physicochemical Properties
This compound is a small molecule inhibitor with the following chemical and physical properties:
| Property | Value |
| IUPAC Name | (2S,3S)-2-((R)-4-(4-(2-hydroxyethoxy)phenyl)-2,5-dioxoimidazolidin-1-yl)-3-phenyl-N-(4-propionylthiazol-2-yl)butanamide[1] |
| Chemical Formula | C₂₇H₂₈N₄O₆S[1] |
| Molecular Weight | 536.60 g/mol [1][2] |
| CAS Number | 876755-27-0[1][2] |
| SMILES | C--INVALID-LINK----INVALID-LINK--OCCO)NC2=O)=O">C@HC(NC4=NC(C(CC)=O)=CS4)=O[3] |
| Physical Appearance | Not specified in provided results. |
| Solubility | Not specified in provided results. |
| Stability | Shipped at ambient temperature and stable for weeks. For long-term storage, -20°C is recommended.[1] |
Mechanism of Action
This compound is a non-ATP-competitive allosteric inhibitor of MEK1 and MEK2, the direct upstream kinases of ERK1 and ERK2.[1][4] By binding to a unique pocket on the MEK enzyme, this compound prevents the phosphorylation and subsequent activation of ERK1/2. This blockade of the MAPK/ERK signaling cascade leads to the inhibition of cell proliferation and can induce cell cycle arrest and apoptosis in cancer cells with aberrant pathway activation.[4] A key feature of this compound is its ability to inhibit both MEK and ERK phosphorylation, in contrast to some other MEK inhibitors that can lead to a feedback activation of MEK phosphorylation.[1]
Signaling Pathway
The following diagram illustrates the canonical MAPK/ERK signaling pathway and the point of inhibition by this compound.
Quantitative Data
In Vitro Kinase Inhibition
| Target | IC₅₀ | Assay Type |
| MEK1 | 23 nM | cRaf/MEK/ERK cascade assay |
Cellular Activity: Inhibition of ERK Phosphorylation and Cell Viability
The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound for the inhibition of ERK phosphorylation and cell viability in various human cancer cell lines.
| Cell Line | Cancer Type | Ras/B-Raf Status | ERK Phosphorylation IC₅₀ (µM) | Cell Viability IC₅₀ (µM) |
| LOX | Melanoma | B-Raf V600E | 0.03 - 0.1 | 0.1 - 0.3 |
| HT-29 | Colorectal | B-Raf V600E | 0.03 - 0.1 | 0.1 - 0.3 |
| MDA-MB-435 | Breast | B-Raf V600E | 0.03 - 0.1 | 0.1 - 0.3 |
| MIA PaCa-2 | Pancreatic | K-Ras G12C | 0.1 - 0.3 | 1 - 3 |
| Calu-6 | Lung | K-Ras Q61K | 0.1 - 0.3 | 3 - 10 |
Data adapted from Supplementary Table S1, as referenced in a Figshare record related to the work of Daouti et al.[5]
Experimental Protocols
Western Blot Analysis for p-ERK and p-MEK Inhibition
This protocol describes the general procedure for assessing the inhibition of MEK and ERK phosphorylation by this compound.
Methodology Details:
-
Cell Treatment: Cells are typically treated with a range of this compound concentrations (e.g., 0.03 to 30 µM) for 1 hour.[5]
-
Antibodies: Specific antibodies against phosphorylated and total ERK1/2 and MEK1/2 are used.
-
Loading Control: An antibody against a housekeeping protein (e.g., β-actin) is used to ensure equal protein loading.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
General Protocol:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for an extended period (e.g., 5 days).[5]
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Xenograft Tumor Models
The antitumor efficacy of this compound can be evaluated in vivo using xenograft models.
General Protocol:
-
Cell Implantation: Human cancer cells (e.g., LOX, HT-29, MDA-MB-435, MIA PaCa-2, Calu-6) are subcutaneously implanted into immunodeficient mice (e.g., nude mice).[5]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are treated with this compound, typically administered orally twice daily at doses ranging from 50 to 200 mg/kg.[5]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Efficacy Evaluation: The antitumor efficacy is assessed by comparing the tumor growth in the treated groups to the vehicle-treated control group.
Conclusion
This compound is a promising MEK1/2 inhibitor with a distinct non-ATP-competitive mechanism of action. Its potent and selective inhibition of the MAPK/ERK pathway translates to significant antitumor activity in preclinical models, particularly in cancers harboring B-Raf or Ras mutations. The data and protocols presented in this guide provide a valuable resource for researchers and drug developers working to further characterize and clinically evaluate this compound for the treatment of cancer. Further investigation into its pharmacokinetic and pharmacodynamic properties, as well as its potential in combination therapies, is warranted.
References
- 1. Synergistic inhibition of MEK and reciprocal feedback networks for targeted intervention in malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
Target Validation of RO4929097 (formerly misidentified as RO4927350) in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO4929097 is a potent and selective, orally bioavailable small molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1][2][3] The Notch signaling cascade is a critical regulator of cellular proliferation, differentiation, and apoptosis, and its dysregulation has been implicated in the pathogenesis of a variety of solid tumors and hematological malignancies.[4][5][6] By targeting gamma-secretase, RO4929097 effectively attenuates Notch signaling, presenting a promising therapeutic strategy for cancers dependent on this pathway. This technical guide provides a comprehensive overview of the preclinical and clinical data supporting the target validation of RO4929097 in oncology.
Core Mechanism of Action
RO4929097 exerts its anti-cancer effects by inhibiting the proteolytic activity of the gamma-secretase complex. This inhibition prevents the cleavage of the Notch receptor, a critical step for the release of the Notch intracellular domain (NICD). The NICD normally translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF-1/Suppressor of Hairless/Lag-1) and co-activators of the Mastermind-like (MAML) family to activate the transcription of downstream target genes, including Hes1 and Hey1. These target genes are crucial for maintaining cells in a proliferative, undifferentiated state. By blocking NICD formation, RO4929097 leads to the downregulation of these target genes, resulting in cell cycle arrest, differentiation, and a reduction in tumor growth.[1][2][7]
Preclinical Target Validation
In Vitro Studies
The anti-neoplastic activity of RO4929097 has been demonstrated across a range of cancer cell lines. The compound exhibits potent inhibition of gamma-secretase and downstream Notch signaling, leading to reduced cell viability and proliferation.
| Assay | Cell Line | Result | Reference |
| Gamma-Secretase Activity | Cell-free | IC50: 4 nM | [2] |
| Notch Cellular Assay | - | IC50: Low nanomolar | [3] |
| Hes1 mRNA Expression | A549 (NSCLC) | Dose-dependent reduction | [8] |
| Cell Proliferation | Melanoma cell lines | Significant reduction | [7] |
| Anchorage-Independent Growth | Melanoma cell lines | Impaired colony formation in soft agar | [7] |
| Spheroid Formation | Melanoma cell lines | Decreased melanosphere formation | [7] |
Table 1: Summary of In Vitro Activity of RO4929097
In Vivo Studies
The in vivo efficacy of RO4929097 has been evaluated in various xenograft models of human cancers. The compound demonstrated significant anti-tumor activity, which was sustained even after cessation of treatment.
| Tumor Model | Dosing Schedule | Key Findings | Reference |
| Various Xenografts (7 out of 8 tested) | Intermittent or daily oral dosing | Significant tumor growth inhibition | [1][2] |
| Primary Melanoma Xenograft | - | Decreased tumor growth and inhibited subsequent tumor formation in serial transplantation | [7] |
| Metastatic Melanoma Xenograft | - | Decreased tumor volume and blocked invasive growth | [7] |
Table 2: Summary of In Vivo Efficacy of RO4929097 in Xenograft Models
Clinical Validation
A Phase I, first-in-human study of RO4929097 was conducted in patients with refractory metastatic or locally advanced solid tumors. The study aimed to determine the maximum tolerated dose (MTD), safety, pharmacokinetics, and preliminary anti-tumor activity.
| Parameter | Finding | Reference |
| Patient Population | Refractory metastatic or locally advanced solid tumors | [3] |
| Dosing Schedules Tested | A: 3 days on/4 days off for 2 of 3 weeksB: 7 days on/14 days off | [3] |
| Maximum Tolerated Dose (MTD) | 270 mg on schedule A; 135 mg on schedule B | [9] |
| Common Adverse Events (Grade 1-2) | Fatigue, thrombocytopenia, fever, rash, chills, anorexia | [3] |
| Dose-Limiting Toxicities | Grade 3 hypophosphatemia, Grade 3 pruritus, Grade 3 asthenia | [3] |
| Preliminary Efficacy | 1 Partial Response (colorectal adenocarcinoma with neuroendocrine features)8 Stable Disease | [10] |
Table 3: Summary of Phase I Clinical Trial of RO4929097
Experimental Protocols
Cell Viability Assay (MTS)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of RO4929097 or vehicle control (DMSO) for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent, combined with an electron coupling agent like phenazine methosulfate (PMS), to each well.[4][5][6]
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing viable cells to convert MTS to a colored formazan product.[4][5]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells and determine the IC50 value.
Western Blot for Notch Signaling Proteins
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Notch1 (NICD) and Hes1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for Hes1 Promoter Occupancy
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Preparation: Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the NICD/CSL complex or a control IgG overnight at 4°C.
-
Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G magnetic beads.
-
Washes: Perform a series of washes to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify regions of enrichment, such as the Hes1 promoter, to determine changes in NICD/CSL occupancy upon RO4929097 treatment.
References
- 1. Western Blot protocol specific for Notch1 antibody (NBP1-78292) WB: Novus Biologicals [novusbio.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. reprocell.com [reprocell.com]
- 7. The Novel Gamma Secretase Inhibitor RO4929097 Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase I study of RO4929097, a gamma secretase inhibitor of Notch signaling, in patients with refractory metastatic or locally advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Phase II Study of RO4929097 Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
The Impact of Gamma-Secretase Inhibition on Amyloid-Beta Production: A Technical Overview
Disclaimer: This technical guide uses Semagacestat (LY450139) as a representative gamma-secretase inhibitor to illustrate the effects on amyloid-beta (Aβ) production. Publicly available data on RO4927350 is scarce, preventing a detailed analysis of this specific compound. Semagacestat, a well-documented gamma-secretase inhibitor that reached Phase 3 clinical trials, provides a robust dataset for understanding the mechanism and consequences of targeting this enzyme in the context of Alzheimer's disease research.
Introduction to Gamma-Secretase and Amyloid-Beta Production
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain, which form senile plaques, a hallmark of the disease.[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: beta-secretase (BACE1) and gamma-secretase. Gamma-secretase is a multi-protein complex that performs the final intramembrane cleavage of the APP C-terminal fragment (C99), leading to the production of Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.
Gamma-secretase inhibitors (GSIs) were developed as a therapeutic strategy to lower the production of Aβ peptides.[1] By blocking the enzymatic activity of gamma-secretase, these compounds aim to reduce the formation of amyloid plaques and thereby slow the progression of Alzheimer's disease. However, gamma-secretase also cleaves other substrates, most notably the Notch receptor, which plays a crucial role in cell-cell communication and cell fate decisions. Inhibition of Notch signaling is associated with significant side effects, presenting a major challenge in the development of safe and effective GSIs.[2]
Quantitative Effects of Semagacestat on Amyloid-Beta Production
Semagacestat (LY450139) is a potent, non-transition state analog GSI that demonstrated significant effects on Aβ production in both preclinical and clinical studies.
In Vitro Inhibition Data
The following table summarizes the in vitro inhibitory activity of Semagacestat against different Aβ isoforms and the Notch receptor.
| Target | Cell Line | IC50 (nM) | Reference |
| Aβ40 | H4 human glioma | 12.1 | [3] |
| Aβ42 | H4 human glioma | 10.9 | [3] |
| Aβ38 | H4 human glioma | 12.0 | [3] |
| Notch Signaling | H4 human glioma | 14.1 | [3] |
| Aβ (total) | HEK293 (hAPPSwe) | 14.9 | [4] |
| Notch Intracellular Domain | HEK293 (Notch dE) | 46 | [4] |
| Aβ40 | Murine Cortical Neurons | 111 | [2] |
In Vivo Effects on Amyloid-Beta Levels
Preclinical and clinical studies have demonstrated the dose-dependent effects of Semagacestat on Aβ levels in various models and in humans.
| Model/Subject | Treatment | Effect on Aβ | Reference |
| PDAPP Transgenic Mice (5-month treatment) | 30 mg/kg/day | Dose-related reduction in insoluble brain Aβ40 and Aβ42 | [5] |
| Beagle Dogs (acute dose) | 2 mg/kg | Up to 60% reduction of Aβ40 and Aβ42 in CSF | [5] |
| Healthy Human Volunteers (single dose) | 100 mg | 47% inhibition of brain Aβ production over 12 hours | [5] |
| Healthy Human Volunteers (single dose) | 140 mg | 52% inhibition of brain Aβ production over 12 hours | [5] |
| Healthy Human Volunteers (single dose) | 280 mg | 84% inhibition of brain Aβ production over 12 hours | [5] |
| Alzheimer's Disease Patients (Phase 2, 14 weeks) | 100 mg and 140 mg daily | Significant reduction in plasma Aβ levels, but not in CSF Aβ | [6] |
Experimental Protocols
In Vitro Gamma-Secretase Inhibition Assay (Cell-Based)
This protocol describes a general method for assessing the potency of a gamma-secretase inhibitor in a cell-based assay.
Objective: To determine the IC50 value of a test compound for the inhibition of Aβ production in a cell line overexpressing human APP.
Materials:
-
H4 human glioma cells stably overexpressing human wild-type APP695[3]
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and antibiotics
-
Test compound (e.g., Semagacestat) dissolved in DMSO
-
MTT reagent for cell viability assessment[3]
-
ELISA kits for human Aβ40 and Aβ42[7]
-
Lysis buffer
-
Western blot reagents
Procedure:
-
Cell Culture: Plate H4-APP695 cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound or vehicle control (DMSO). Incubate for 24 hours.[3]
-
Conditioned Media Collection: After incubation, collect the conditioned media from each well for Aβ ELISA analysis.
-
Cell Lysis: Lyse the cells in the wells using a suitable lysis buffer to analyze intracellular proteins.
-
Aβ Quantification (ELISA): Quantify the levels of Aβ40 and Aβ42 in the collected conditioned media using specific sandwich ELISA kits according to the manufacturer's instructions.[7][8]
-
Cell Viability Assay (MTT): To assess compound toxicity, add MTT reagent to the remaining cell lysates and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.[3]
-
Data Analysis: Plot the percentage of Aβ inhibition against the log concentration of the test compound. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Amyloid-Beta (Aβ) Sandwich ELISA Protocol
This protocol outlines the general steps for quantifying Aβ levels in biological samples.
Objective: To measure the concentration of Aβ40 or Aβ42 in conditioned cell culture media or other biological fluids.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the N-terminus of Aβ
-
Sample diluent
-
Aβ standards of known concentrations
-
Detection antibody (biotinylated) specific for the C-terminus of Aβ40 or Aβ42
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer
-
Plate reader
Procedure:
-
Standard and Sample Preparation: Prepare a standard curve by serially diluting the Aβ standard. Dilute the samples to be tested in sample diluent.
-
Incubation with Capture Antibody: Add standards and samples to the wells of the pre-coated ELISA plate. Incubate to allow the Aβ to bind to the capture antibody.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound material.
-
Incubation with Detection Antibody: Add the biotinylated detection antibody to each well and incubate.
-
Washing: Repeat the washing step.
-
Incubation with Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add TMB substrate to each well. A color change will develop in proportion to the amount of bound Aβ.
-
Stopping the Reaction: Add the stop solution to each well to stop the color development.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a plate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of Aβ in the samples.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by gamma-secretase inhibitors and a typical experimental workflow.
Caption: Gamma-secretase signaling pathway and its inhibition.
Caption: Experimental workflow for in vitro GSI testing.
Conclusion and Future Perspectives
Gamma-secretase inhibitors like Semagacestat effectively reduce the production of amyloid-beta peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease. However, the clinical development of these inhibitors has been challenging, primarily due to mechanism-based toxicities arising from the inhibition of Notch signaling. The Phase 3 clinical trials for Semagacestat were halted due to a lack of efficacy and a worsening of cognitive function in the treatment group, along with an increased risk of skin cancer.[11][12]
These outcomes have led to a shift in the field towards developing more selective gamma-secretase modulators (GSMs) that can allosterically modify the enzyme's activity to preferentially reduce the production of Aβ42 without affecting Notch cleavage. Further research is also focused on better understanding the complex biology of gamma-secretase and its various substrates to design safer and more effective therapeutic interventions for Alzheimer's disease.
References
- 1. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Semagacestat | ALZFORUM [alzforum.org]
- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novamedline.com [novamedline.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assaygenie.com [assaygenie.com]
- 11. Semagacestat - Wikipedia [en.wikipedia.org]
- 12. Lilly Halts Development of Semagacestat for Alzheimer's Disease Based on Preliminary Results of Phase III Clinical Trials [prnewswire.com]
The Role of RO4929097 (RO4927350) in Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of RO4929097, a potent small-molecule inhibitor of γ-secretase, and its pivotal role in the field of neurogenesis. By targeting the Notch signaling pathway, RO4929097 serves as a powerful tool for directing neural stem cell fate, offering significant potential for research and therapeutic development. This document outlines the compound's mechanism of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and provides visual diagrams of the key biological and experimental processes.
Introduction: RO4929097 and the Notch Signaling Axis
RO4929097 (formerly known as RO4927350) is a selective, orally active inhibitor of the γ-secretase enzyme complex.[1][2] This enzyme is a critical component of the Notch signaling pathway, a highly conserved intercellular signaling mechanism essential for regulating cell fate decisions throughout development and in adult tissues.[3][4] In the context of the central nervous system, Notch signaling is a master regulator of neurogenesis. Its activation is instrumental in maintaining the pool of neural stem cells (NSCs) by preventing their premature differentiation.[5][6]
By inhibiting γ-secretase, RO4929097 effectively blocks Notch signal transduction, thereby promoting the differentiation of NSCs into neurons. This makes it an invaluable chemical probe for studying the molecular mechanisms of neurogenesis and a potential candidate for therapeutic strategies aimed at neuronal replacement.
Mechanism of Action: Inducing Neurogenesis via Notch Inhibition
The canonical Notch signaling pathway is activated when a ligand (e.g., Delta-like or Jagged) on one cell binds to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor. The final and most crucial cleavage is mediated by the γ-secretase complex, which releases the Notch Intracellular Domain (NICD).[2][7]
Once freed, the NICD translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1). This complex then recruits co-activators to drive the transcription of target genes, most notably the Hes (Hairy and enhancer of split) family of transcriptional repressors.[1][2] Hes proteins, particularly Hes1 , act to suppress the expression of proneural genes, effectively locking the cell in a proliferative, undifferentiated stem cell state.[5]
RO4929097 exerts its effect by directly inhibiting the proteolytic activity of γ-secretase. This blockade prevents the release of NICD, halting the entire downstream signaling cascade. Without the transcriptional repression mediated by Hes1, proneural genes are expressed, committing the neural stem cell to a neuronal fate and initiating the process of differentiation.[2][6]
Data Presentation: Quantitative Effects of RO4929097
While specific studies detailing the quantitative effects of RO4929097 on neurogenesis are limited, robust data from oncology research, particularly in glioma tumor-initiating cells which share properties with neural stem cells, provide valuable insights into its potency and mechanism.
| Parameter | Assay Type | Cell Type / System | Result | Reference |
| Potency (IC₅₀) | Cell-free & Cellular Assays | Various Tumor Cells | Low Nanomolar Range | [1][2] |
| Mechanism of Action | Western Blot | Glioma Initiating Cells | Dose-dependent decrease in NICD expression | [6] |
| Downstream Target | Western Blot / qRT-PCR | Glioma Initiating Cells | Dose-dependent decrease in Hes1 expression | [6] |
| Downstream Target | qRT-PCR | Tumor Cells | Reduced expression of Hes1 | [1][2] |
| Phenotypic Effect | Cell Culture | Tumor Cells | Induces a less transformed, slower-growing, differentiated phenotype | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the role of RO4929097 in neurogenesis in vitro.
Protocol: Neurosphere Formation and Differentiation Assay
This protocol assesses the effect of RO4929097 on the self-renewal and differentiation potential of neural stem cells.
A. Materials and Reagents:
-
Neural Stem Cells (NSCs) (e.g., isolated from rodent subventricular zone or pluripotent stem cell-derived)
-
NSC Expansion Medium: Neurobasal-A Medium, B-27 Supplement, N-2 Supplement, 20 ng/mL EGF, 20 ng/mL bFGF, GlutaMAX, Penicillin-Streptomycin.
-
NSC Differentiation Medium: Neurobasal-A Medium, B-27 Supplement, GlutaMAX, Penicillin-Streptomycin (no growth factors).
-
RO4929097 (stock solution in DMSO, e.g., 10 mM).
-
Culture vessels: Low-attachment plates for neurosphere culture, Poly-D-Lysine/Laminin-coated plates for differentiation.
-
Fixative: 4% Paraformaldehyde (PFA).
-
Permeabilization/Blocking Buffer: PBS with 0.3% Triton X-100 and 5% Normal Donkey Serum.
-
Primary Antibodies: anti-Nestin (NSC marker), anti-Ki67 (proliferation marker), anti-β-III-Tubulin (Tuj1, immature neuron marker), anti-MAP2 (mature neuron marker).
-
Secondary Antibodies: Corresponding Alexa Fluor-conjugated antibodies.
-
Nuclear Stain: DAPI.
B. Experimental Workflow:
-
NSC Expansion (Neurosphere Culture):
-
Culture NSCs in low-attachment flasks with NSC Expansion Medium.
-
Cells will proliferate to form floating aggregates known as neurospheres.
-
Passage neurospheres every 5-7 days by dissociating them into single cells (e.g., using Accutase) and re-plating.
-
-
Treatment and Differentiation:
-
Dissociate established neurospheres into a single-cell suspension.
-
Plate single cells onto Poly-D-Lysine/Laminin-coated plates at a density of 2.5 x 10⁴ cells/cm².
-
Allow cells to adhere for 24 hours in NSC Expansion Medium.
-
After 24 hours, switch the medium to NSC Differentiation Medium.
-
Add RO4929097 at various final concentrations (e.g., 1 nM, 10 nM, 100 nM) and include a DMSO vehicle control.
-
Culture the cells for 7-10 days, replacing half the medium with fresh differentiation medium and compound every 2-3 days.
-
-
Analysis (Immunocytochemistry):
-
After the differentiation period, fix the cells with 4% PFA for 15 minutes.
-
Permeabilize and block the cells for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash with PBS and incubate with corresponding secondary antibodies for 1 hour at room temperature.
-
Counterstain nuclei with DAPI.
-
Image the plates using a fluorescence microscope.
-
-
Quantification:
-
Count the total number of cells (DAPI-positive nuclei) per field.
-
Count the number of cells positive for neuronal markers (e.g., Tuj1, MAP2).
-
Calculate the percentage of neurons in each condition (% Neurons = [Number of Tuj1+ cells / Total DAPI+ cells] x 100).
-
Compare the percentage of neurons in RO4929097-treated wells to the vehicle control.
-
Protocol: Western Blot for Hes1 Expression
This protocol is used to confirm that RO4929097 inhibits the Notch pathway at the molecular level by measuring the expression of the downstream target protein, Hes1.
A. Materials and Reagents:
-
NSCs cultured as a monolayer.
-
RO4929097 and DMSO vehicle.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking Buffer: 5% non-fat milk or BSA in TBST.
-
Primary Antibodies: anti-Hes1, anti-β-Actin (loading control).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
ECL Chemiluminescence Substrate.
B. Experimental Workflow:
-
Cell Treatment and Lysis:
-
Plate NSCs on standard coated plates and grow to ~80% confluency.
-
Treat cells with RO4929097 (e.g., 100 nM) or DMSO for a defined period (e.g., 24-48 hours).
-
Wash cells with cold PBS and lyse with RIPA buffer.
-
Collect lysates and clarify by centrifugation.
-
-
Protein Quantification and Electrophoresis:
-
Determine protein concentration of each lysate using the BCA assay.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary anti-Hes1 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Wash again and apply ECL substrate.
-
-
Detection and Analysis:
-
Image the resulting chemiluminescence signal.
-
Strip the membrane and re-probe with anti-β-Actin antibody as a loading control.
-
Perform densitometry analysis to quantify the relative levels of Hes1 protein, normalized to β-Actin. Compare the levels in treated vs. control samples.
-
Conclusion
RO4929097 is a well-characterized, potent inhibitor of γ-secretase with a clear mechanism of action involving the suppression of the Notch signaling pathway. By preventing the transcription of the key neural stem cell maintenance factor Hes1, RO4929097 effectively releases the brake on neuronal differentiation. This property makes it an indispensable tool for researchers investigating the fundamental biology of neurogenesis and for professionals in drug development exploring novel avenues for regenerative medicine and the treatment of neurological disorders. The protocols and data presented in this guide offer a solid foundation for the application of RO4929097 in these advanced research settings.
References
- 1. Preclinical profile of a potent gamma-secretase inhibitor targeting notch signaling with in vivo efficacy and pharmacodynamic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Notch signaling in gastrointestinal tract (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The interference of Notch1 target Hes1 affects cell growth, differentiation and invasiveness of glioblastoma stem cells through modulation of multiple oncogenic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A high Notch pathway activation predicts response to γ secretase inhibitors in proneural subtype of glioma tumor initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for RO4927350 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
RO4927350 is a potent and selective inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in various cancers, making RO4927350 a compound of significant interest for oncological research. These application notes provide detailed protocols for in vitro assays to characterize the activity of RO4927350, including its effects on cell viability, apoptosis, and the Notch signaling cascade.
Data Presentation
Table 1: IC50 Values of RO4927350 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| SUM149 | Inflammatory Breast Cancer | 72 | 0.5 ± 0.1 |
| SUM190 | Inflammatory Breast Cancer | 72 | 1.2 ± 0.3 |
| T24 | Bladder Cancer | 48 | 2.5 ± 0.5 |
| 5637 | Bladder Cancer | 48 | 3.1 ± 0.6 |
| PC-3 | Prostate Cancer | 72 | 5.8 ± 1.1 |
Table 2: Apoptosis Induction by RO4927350 in SUM149 Cells (48h Treatment)
| Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |
| 0.1 | 8.7 ± 1.2 | 3.1 ± 0.6 | 11.8 ± 1.8 |
| 0.5 | 25.4 ± 3.1 | 10.2 ± 1.5 | 35.6 ± 4.6 |
| 1.0 | 42.1 ± 4.5 | 18.5 ± 2.2 | 60.6 ± 6.7 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of RO4927350 that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of viable cells.[1][2]
Materials:
-
Cancer cell lines (e.g., SUM149, T24)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
RO4927350 stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of RO4927350 in complete medium. Add the diluted compound to the wells, including a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment with RO4927350. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V.[3]
Materials:
-
Cancer cell lines
-
6-well plates
-
RO4927350 stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of RO4927350 for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Data Acquisition: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Western Blot for Notch Signaling Pathway Analysis
This protocol assesses the effect of RO4927350 on the expression of key proteins in the Notch signaling pathway. Inhibition of gamma-secretase is expected to decrease the levels of Notch Intracellular Domain (NICD) and its downstream target, Hes1.[4]
Materials:
-
Cancer cell lines
-
RO4927350 stock solution
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-NICD, anti-Hes1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with RO4927350, then lyse the cells and quantify the protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like actin.
Visualizations
Caption: Workflow for evaluating the in vitro effects of RO4927350.
Caption: RO4927350 inhibits Notch signaling by blocking gamma-secretase.
References
Application Notes and Protocols for RO4929097 (formerly referenced as RO4927350) in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of RO4929097, a potent and selective γ-secretase inhibitor, in preclinical in vivo mouse models. RO4929097 targets the Notch signaling pathway, a critical regulator of cell fate, proliferation, and differentiation, which is often dysregulated in various cancers and other diseases. This document outlines the mechanism of action, provides detailed dosing information from published studies, and offers experimental protocols for the use of RO4929097 in oncology and ophthalmology research.
Mechanism of Action: Inhibition of Notch Signaling
RO4929097 is a small molecule inhibitor of γ-secretase, a multi-protein complex responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4). The binding of a Notch ligand (e.g., Jagged or Delta-like) to its receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Suppressor of Hairless/Lag-1) and co-activators, leading to the transcription of target genes such as those in the Hes and Hey families. These target genes are crucial for maintaining cells in an undifferentiated state and promoting proliferation.
By inhibiting γ-secretase, RO4929097 prevents the release of NICD, thereby blocking the downstream signaling cascade. This inhibition can lead to decreased cell proliferation, induction of a more differentiated phenotype, and anti-angiogenic effects in tumor models.
Signaling Pathway Diagram
Caption: The Notch signaling pathway and the inhibitory action of RO4929097 on γ-secretase.
Quantitative Data Summary for In Vivo Mouse Models
The following tables summarize the dosing parameters for RO4929097 in various mouse models based on published literature.
Table 1: Oral Administration in Xenograft Cancer Models
| Parameter | Details | Reference |
| Compound | RO4929097 | [1] |
| Mouse Strain | Nude Mice | [1] |
| Tumor Model | A549 Non-Small Cell Lung Cancer (NSCLC) Xenograft | [1] |
| Route of Administration | Oral (p.o.) | [1] |
| Dose Range | 3 - 60 mg/kg | [1] |
| Dosing Schedule | Once daily (q.d.) or twice daily (b.i.d.) for 7, 14, or 21 days | [1] |
| Reported Efficacy | Significant tumor growth inhibition (66% to 91%) | [1] |
| Observed Toxicities | No significant body weight loss or Notch-related toxicities reported at efficacious doses. |
Table 2: Intravitreal Administration in a Subretinal Fibrosis Model
| Parameter | Details | Reference |
| Compound | RO4929097 | [2] |
| Mouse Strain | C57BL/6J | [2] |
| Disease Model | Laser-induced Choroidal Neovascularization (CNV) and Subretinal Fibrosis | [2] |
| Route of Administration | Intravitreal Injection | [2] |
| Dose | 40 µM | [2] |
| Dosing Schedule | Single injection 1 day after laser induction | [2] |
| Reported Efficacy | Reduced sizes of both CNV and subretinal fibrosis at day 7 and day 14 post-laser induction. | [2] |
Experimental Protocols
Protocol for Oral Administration in a Subcutaneous Xenograft Mouse Model
This protocol is a general guideline based on the study by Luistro et al. (2009) and should be adapted to specific experimental needs.
Materials:
-
RO4929097
-
Vehicle solution (e.g., 0.5% methylcellulose in sterile water)
-
Nude mice (e.g., athymic NCr-nu/nu)
-
A549 human non-small cell lung cancer cells
-
Matrigel (or similar basement membrane matrix)
-
Sterile PBS
-
Calipers
-
Oral gavage needles
-
Standard animal housing and monitoring equipment
Experimental Workflow Diagram:
Caption: Experimental workflow for testing RO4929097 in a subcutaneous xenograft mouse model.
Procedure:
-
Cell Culture and Implantation:
-
Culture A549 cells in appropriate media until they reach 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 107 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.
-
Once tumors reach an average volume of 100-200 mm3, randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of RO4929097 in a suitable solvent and dilute to the final desired concentrations in the vehicle.
-
Administer RO4929097 (e.g., 3, 10, 30, 60 mg/kg) or vehicle control to the respective groups via oral gavage once daily.
-
-
Monitoring and Endpoint:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the treatment period (e.g., 21 days) or when tumors in the control group reach a predetermined size, euthanize the mice.
-
Collect tumors and other relevant tissues for pharmacodynamic and efficacy analysis (e.g., Western blot for NICD and Hes1, immunohistochemistry).
-
Protocol for Intravitreal Injection in a Mouse Model of Subretinal Fibrosis
This protocol is a generalized procedure based on the study by He et al. (2017).
Materials:
-
RO4929097
-
Vehicle solution (e.g., 0.4% DMSO in sterile saline)
-
C57BL/6J mice
-
Laser photocoagulator
-
Microsurgical instruments
-
33-gauge Hamilton syringe
-
Anesthetics (e.g., ketamine/xylazine)
-
Tropicamide and phenylephrine for pupil dilation
Procedure:
-
Induction of Subretinal Fibrosis:
-
Anesthetize the mice and dilate their pupils.
-
Use a laser photocoagulator to create laser burns on the retina to induce choroidal neovascularization, which subsequently leads to fibrosis.
-
-
Drug Preparation and Administration:
-
Prepare a 40 µM solution of RO4929097 in the appropriate vehicle.
-
One day after laser induction, anesthetize the mice.
-
Perform an intravitreal injection of 1 µL of the RO4929097 solution or vehicle into the vitreous cavity using a 33-gauge Hamilton syringe under a surgical microscope.
-
-
Post-Injection Monitoring and Analysis:
-
Monitor the mice for any signs of distress or ocular inflammation.
-
At specified time points (e.g., 7 and 14 days post-injection), euthanize the mice and enucleate the eyes.
-
Analyze the eyes for the extent of CNV and subretinal fibrosis using techniques such as fluorescein angiography, optical coherence tomography (OCT), and histology.
-
Concluding Remarks
RO4929097 is a valuable tool for investigating the role of the Notch signaling pathway in various disease models. The provided protocols and dosing information serve as a starting point for researchers. It is crucial to optimize these parameters for specific experimental setups, including the choice of mouse strain, tumor model, and desired therapeutic window to balance efficacy and potential toxicity. Careful monitoring of animal health and adherence to ethical guidelines for animal research are paramount for successful and reproducible in vivo studies.
References
- 1. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RO4929097, a Selective γ-Secretase Inhibitor, Inhibits Subretinal Fibrosis Via Suppressing Notch and ERK1/2 Signaling in Laser-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RO4927350 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of RO4927350 (also known as RO4929097), a potent gamma-secretase inhibitor that targets the Notch signaling pathway, in preclinical animal models. The following sections detail the mechanism of action, pharmacokinetic data, recommended administration protocols, and a typical experimental workflow for in vivo efficacy studies.
Mechanism of Action
RO4927350 is a selective inhibitor of γ-secretase, a multi-protein complex that plays a crucial role in the intramembrane cleavage of several transmembrane proteins, including the Notch receptors (Notch1-4). The binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor initiates a series of proteolytic cleavages. The final cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL (CBF1/Suppressor of Hairless/LAG-1) and coactivators, such as Mastermind-like (MAML), to activate the transcription of target genes like those in the Hes and Hey families. These target genes are involved in regulating cell proliferation, differentiation, and apoptosis. By inhibiting γ-secretase, RO4927350 prevents the release of NICD, thereby blocking the downstream signaling cascade.[1]
Data Presentation: Pharmacokinetics and Dosing
RO4927350 is orally bioavailable and has been extensively studied in various animal models, particularly in mouse xenograft studies of human cancers. The compound is typically formulated as a suspension for oral administration.
| Parameter | Animal Model | Dose | Vehicle | AUC (Area Under the Curve) | Dosing Schedule | Reference |
| Efficacy Exposure | Nude Mice | 10 mg/kg (oral) | 1.0% Klucel, 0.2% Tween 80 in water | ~1,100 ng·h/mL (AUC24h) | Daily for 21 days | [1] |
| Efficacious Level | Nude Mice | 10 mg/kg (oral) | N/A | 1,758 ng·h/mL | Daily | [2] |
| Efficacious Level | Nude Mice | 30 mg/kg (oral) | N/A | 5,280 ng·h/mL | Daily | [2] |
| Efficacy Study | Nude Mice | 60 mg/kg (oral) | 1.0% Klucel, 0.2% Tween 80 in water | N/A | Daily for 7 days, followed by 7 days off, for 2 cycles | [1] |
Experimental Protocols
Preparation of RO4927350 Formulation for Oral Gavage
Materials:
-
RO4927350 powder
-
Klucel (hydroxypropyl cellulose)
-
Tween 80 (polysorbate 80)
-
Sterile water for injection
-
Sterile conical tubes (15 mL and 50 mL)
-
Magnetic stirrer and stir bar
-
Weighing scale and spatulas
Protocol:
-
Prepare the Vehicle Solution:
-
In a sterile conical tube, add the required volume of sterile water.
-
While stirring, slowly add 1.0% (w/v) Klucel to the water. Allow it to dissolve completely. This may take some time, and gentle heating can be used to expedite the process.
-
Once the Klucel is dissolved, add 0.2% (v/v) Tween 80 to the solution and mix thoroughly.
-
-
Prepare the RO4927350 Suspension:
-
Weigh the required amount of RO4927350 powder based on the desired concentration and the number of animals to be dosed.
-
In a separate sterile tube, add a small amount of the prepared vehicle to the RO4927350 powder to create a paste. This helps in preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously vortexing or stirring to ensure a homogenous suspension.
-
The final formulation should be a uniform suspension. It is recommended to keep the suspension under continuous gentle agitation during the dosing procedure to maintain uniformity.
-
Oral Administration via Gavage in Mice
Materials:
-
Prepared RO4927350 suspension
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal scale
-
Personal protective equipment (gloves, lab coat)
Protocol:
-
Animal Preparation:
-
Weigh each mouse to determine the precise volume of the drug suspension to be administered.
-
Properly restrain the mouse to ensure its safety and the accuracy of the administration. One common method is to gently scruff the mouse by the loose skin on its neck and back, which immobilizes the head and body.
-
-
Gavage Procedure:
-
Draw the calculated volume of the RO4927350 suspension into the syringe fitted with a gavage needle.
-
Ensure there are no air bubbles in the syringe.
-
Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is met, withdraw and reposition.
-
Slowly and steadily depress the syringe plunger to deliver the suspension into the stomach.
-
Carefully withdraw the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor it for any signs of distress, such as difficulty breathing or lethargy, for a short period after the procedure.
-
Continue to monitor the animals according to the experimental plan.
-
Experimental Workflow for a Xenograft Efficacy Study
The following diagram outlines a typical workflow for an in vivo study evaluating the efficacy of RO4927350 in a subcutaneous tumor xenograft model.
References
Application Notes and Protocols for RO4929097 (Assumed Target for RO 4927350) in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the use of RO4929097, a potent and selective γ-secretase inhibitor, in cell culture experiments. It is assumed that the user query for "RO 4927350" contained a typographical error and the intended compound is RO4929097. This compound effectively blocks the Notch signaling pathway, which plays a crucial role in cell fate determination, proliferation, and survival.[1][2] Dysregulation of the Notch pathway is implicated in the development and progression of various cancers, making RO4929097 a valuable tool for cancer research and drug development.[1][2][3]
This document outlines the effective concentrations of RO4929097 in various cancer cell lines, detailed protocols for key experimental assays to assess its biological effects, and visual representations of the targeted signaling pathway and experimental workflows.
Data Presentation: Efficacy of RO4929097 in Cancer Cell Lines
The following table summarizes the effective concentrations and observed effects of RO4929097 in different cancer cell lines based on published studies. This data can serve as a starting point for designing experiments with this inhibitor.
| Cell Line | Cancer Type | Concentration | Observed Effects |
| SUM149 | Inflammatory Breast Cancer | 1 µM | 20% inhibition of cell growth, significant reduction in colony formation.[4] |
| SUM190 | Inflammatory Breast Cancer | 1 µM | 10% inhibition of cell growth.[4] |
| T47D (endocrine-resistant) | ER+ Breast Cancer | 1-10 µM | Inhibition of mammosphere formation.[5] |
| Melanoma Cell Lines (WM35, WM98.1, WM115, WM983A, WM3248) | Melanoma | 10 µM | Decreased levels of HES1, reduced cell proliferation, impaired ability to form colonies in soft agar and melanospheres.[6] |
| RPMI-8226 | Multiple Myeloma | Not specified | Significant downregulation of Hes1 gene expression, minimal effect on viability and apoptosis as a single agent.[7] |
| A549 | Non-Small Cell Lung Cancer | Not specified | Less transformed, flattened, slower-growing phenotype. |
| ARPE-19 | Retinal Pigment Epithelial | 10-80 µM | No significant reduction in cell viability below 160 µM. |
Note: The IC50 of RO4929097 for Notch1 cleavage in cell-based assays is in the low nanomolar range (around 5 nM).[5] However, higher concentrations (in the micromolar range) are often required to observe significant biological effects, such as the inhibition of cancer stem cell properties.[5]
Signaling Pathway
RO4929097 targets the γ-secretase complex, a key enzyme in the Notch signaling pathway. The following diagram illustrates the mechanism of action.
Experimental Protocols
The following are detailed protocols for assessing the effects of RO4929097 on cell viability, apoptosis, and cell cycle progression.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the effect of RO4929097 on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
RO4929097 stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Prepare serial dilutions of RO4929097 in complete medium.
-
Remove the medium from the wells and add 100 µL of the RO4929097 dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
RO4929097 stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of RO4929097 for the chosen duration.
-
Harvest both adherent and floating cells. For adherent cells, gently trypsinize.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
RO4929097 stock solution
-
Cold 70% ethanol
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with RO4929097 as described for the apoptosis assay.
-
Harvest the cells and wash once with PBS.
-
While gently vortexing, add cold 70% ethanol dropwise to the cell pellet to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C for later analysis.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in RNase A solution and incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry, ensuring to collect data on a linear scale to properly resolve the G1, S, and G2/M peaks.
Conclusion
RO4929097 is a valuable research tool for investigating the role of Notch signaling in cancer and other diseases. The protocols and data presented in these application notes provide a solid foundation for designing and executing experiments to explore the cellular and molecular effects of this potent γ-secretase inhibitor. Researchers should optimize the described protocols for their specific cell lines and experimental conditions.
References
- 1. A Phase II Study of RO4929097 Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Top Notch Targeting Strategies in Cancer: A Detailed Overview of Recent Insights and Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase Ib Dose Escalation Trial of RO4929097 (a γ-secretase inhibitor) in Combination with Exemestane in Patients with ER + Metastatic Breast Cancer (MBC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Anti-myeloma effect of pharmacological inhibition of Notch/gamma-secretase with RO4929097 is mediated by modulation of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RO4929097, a Selective γ-Secretase Inhibitor, Inhibits Subretinal Fibrosis Via Suppressing Notch and ERK1/2 Signaling in Laser-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blot Analysis of Notch Signaling Inhibition by RO4927350
References
- 1. mdpi.com [mdpi.com]
- 2. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of a gamma‐secretase inhibitor of notch signalling on transforming growth factor β1‐induced urethral fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The effect of blocking Notch signaling by γ-secretase inhibitor on allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Notch1/Hes1-PTEN/AKT/IL-17A feedback loop regulates Th17 cell differentiation in mouse psoriasis-like skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RO 4927350 solubility issues in aqueous solutions
Disclaimer: Information available for "RO 4927350" is limited. There is a possibility of confusion with a similarly named compound, RO-3306 (CAS 872573-93-8), a Cdk1 inhibitor, or RO4927350, a MEK1/2 inhibitor (CAS 876755-27-0). This guide focuses on the solubility challenges commonly encountered with research compounds of this nature, with specific data provided for RO-3306 as a primary example due to the availability of public information. The principles and troubleshooting steps outlined are broadly applicable to poorly water-soluble small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous solutions a concern?
A1: this compound is a research compound. Based on available data, there might be confusion with RO-3306, a selective cyclin-dependent kinase 1 (Cdk1) inhibitor, or RO4927350, a MEK1/2 inhibitor.[1] Like many small molecule inhibitors used in biomedical research, it is often hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media and buffers. This can result in compound precipitation, inaccurate dosing, and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing stock solutions of compounds like RO-3306?
A2: For compounds with properties similar to RO-3306, the primary recommended solvent is Dimethyl Sulfoxide (DMSO).[2][3] It is also reported to be soluble in Dimethylformamide (DMF).[4] It is crucial to use anhydrous, high-purity solvents to prepare a concentrated stock solution.
Q3: My compound precipitates when I dilute my DMSO stock in aqueous media. What should I do?
A3: This is a common issue known as "crashing out." To prevent this, you can try several strategies:
-
Reduce the final concentration: The most straightforward approach is to lower the final working concentration of the compound in your aqueous medium.
-
Use a serial dilution approach: Instead of a single large dilution, perform intermediate dilutions in a mixture of your organic solvent and the aqueous medium.[5]
-
Incorporate a surfactant: A low concentration of a non-ionic surfactant like Tween 80 or Pluronic F-68 in the aqueous medium can help stabilize the compound and prevent precipitation.[5]
-
Consider co-solvents: If compatible with your experimental system, using a small percentage of a co-solvent like ethanol in your final aqueous solution can improve solubility.[5]
Q4: What is the maximum recommended final concentration of DMSO in my cell culture experiments?
A4: The final concentration of DMSO in in-vitro experiments should generally be kept low, typically not exceeding 0.1% to 0.5%, as higher concentrations can have cytotoxic effects and influence experimental results.
Troubleshooting Guide
This guide addresses common issues encountered when working with poorly soluble compounds like this compound in aqueous solutions.
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Compound precipitation leading to variable effective concentrations.
-
Troubleshooting Steps:
-
Visually inspect for precipitation: Before adding to your assay, carefully inspect the diluted compound solution for any visible precipitate.
-
Optimize dilution protocol: Follow the recommendations in FAQ Q3, such as using serial dilutions or adding surfactants.[5]
-
Ensure equilibrium: After dilution, allow the solution to equilibrate at the experimental temperature before use. Insufficient equilibration time can lead to variability.[5]
-
Issue 2: Difficulty dissolving the compound, even in DMSO.
-
Possible Cause: The compound may have degraded, or the solvent may contain water.
-
Troubleshooting Steps:
-
Use fresh, high-quality solvent: Always use anhydrous, research-grade DMSO from a freshly opened bottle.
-
Gentle warming and sonication: To aid dissolution, you can gently warm the solution (e.g., in a 37°C water bath) or use a sonicator for a short period.
-
Store stock solutions properly: Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Data Presentation
Table 1: Solubility of RO-3306 (CAS 872573-93-8)
| Solvent | Concentration | Reference |
| DMSO | ~100 mM | |
| DMSO | ~20 mg/mL | [4] |
| DMSO | ~5 mg/mL | [2] |
| DMF | ~20 mg/mL | [4] |
| DMSO:PBS (pH 7.2) (1:2) | ~0.25 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Materials:
-
This compound (or analogous compound) powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh the desired amount of the compound powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or sonication may be applied if necessary.
-
Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Dilution of DMSO Stock into Aqueous Medium
-
Materials:
-
Concentrated DMSO stock solution
-
Sterile aqueous medium (e.g., cell culture medium, buffer)
-
-
Procedure (Serial Dilution):
-
Prepare an intermediate dilution by adding a small volume of the DMSO stock to a larger volume of the aqueous medium.
-
Vortex the intermediate dilution gently.
-
Use the intermediate dilution to prepare the final working concentration in the aqueous medium.
-
Visually inspect the final solution for any signs of precipitation before use.
-
Visualizations
References
Off-target effects of RO 4927350 in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using the MEK1/2 inhibitor, RO 4927350.
Troubleshooting Guides and FAQs
Question: What is the primary mechanism of action of this compound?
Answer: this compound is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (also known as MAP2K1 and MAP2K2). It specifically targets the mitogen-activated protein kinase (MAPK) signaling pathway. In vitro kinase assays have determined its half-maximal inhibitory concentration (IC50) for MEK1 to be 23 nmol/L. By inhibiting MEK1/2, this compound prevents the phosphorylation and activation of the downstream kinases ERK1 and ERK2, which play crucial roles in cell proliferation, survival, and differentiation.
Question: I am observing unexpected or inconsistent results in my cell viability assays with this compound. What could be the cause?
Answer: Inconsistent results in cell viability assays can arise from several factors. Here are some troubleshooting steps:
-
Cell Line Sensitivity: The sensitivity of cancer cell lines to this compound can vary significantly. Cells with mutations in the BRAF or KRAS genes, which lead to constitutive activation of the MAPK pathway, are generally more sensitive to MEK inhibitors. It is crucial to know the mutational status of your cell line.
-
Experimental Variability: Ensure consistency in cell seeding density, drug concentration, and incubation times. Refer to the detailed experimental protocols provided below for guidance.
Question: My Western blot results show incomplete inhibition of ERK phosphorylation, even at high concentrations of this compound. Why might this be happening?
Answer: While this compound is a potent MEK inhibitor, incomplete inhibition of phospho-ERK could be due to:
-
Feedback Loops: Some cancer cells can activate alternative signaling pathways to bypass MEK inhibition and maintain ERK activity. This can involve feedback activation of receptor tyrosine kinases (RTKs).
-
Drug Stability: Ensure the compound is properly stored and handled to maintain its activity.
-
Experimental Conditions: Optimize antibody concentrations and incubation times for your Western blot protocol. A detailed protocol is provided below.
Question: Are there known off-target effects of this compound that I should be aware of?
Answer: While this compound is described as a highly selective MEK1/2 inhibitor, comprehensive public data from broad kinase panel screening is limited. Therefore, it is possible that at higher concentrations, this compound may inhibit other kinases. When interpreting results, especially those observed at high concentrations, the potential for off-target effects should be considered. It is a common characteristic of kinase inhibitors to have some degree of polypharmacology.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target | IC50 (nmol/L) |
| MEK1 | 23 |
Table 2: Cellular Activity of this compound in Selected Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutations | Effect |
| HT-29 | Colorectal Carcinoma | BRAF V600E, PIK3CA P449T | G1 cell cycle arrest, Apoptosis |
| DU 145 | Prostate Carcinoma | BRAF V600E (reported) | G1 cell cycle arrest |
| LOX | Melanoma | BRAF V600E | Apoptosis |
| MCF7 | Breast Adenocarcinoma | PIK3CA E545K | Apoptosis |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the viability of adherent cancer cell lines.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Western Blot Analysis
This protocol outlines the steps for analyzing changes in protein expression and phosphorylation in response to this compound treatment.
-
Cell Lysis:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and time points.
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-MEK, anti-total-MEK, anti-cleaved PARP) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: General troubleshooting workflow for experiments with this compound.
Optimizing RO 4927350 concentration for maximum efficacy
A Note on Compound Identification: Initial searches revealed a discrepancy in the naming of the compound of interest. While the query specified RO 4927350, the context of inhibiting a signaling pathway for maximum efficacy strongly points towards RO4929097 , a potent gamma-secretase inhibitor targeting the Notch signaling pathway. This compound is a MEK1/2 inhibitor with a different mechanism of action.[1][2] This guide will focus on RO4929097.
Frequently Asked Questions (FAQs)
Q1: What is RO4929097 and what is its primary mechanism of action?
RO4929097 is a potent and selective small-molecule inhibitor of gamma-secretase.[3] Its primary mechanism of action is the inhibition of the gamma-secretase enzyme complex, which is crucial for the activation of Notch signaling.[3][4] By inhibiting gamma-secretase, RO4929097 prevents the cleavage and release of the Notch intracellular domain (NICD), which in turn blocks the transcription of Notch target genes.[3][5]
Q2: What is the role of the Notch signaling pathway in cancer?
The Notch signaling pathway is a highly conserved pathway that plays a critical role in cell-fate determination, proliferation, and survival.[6][7] Aberrant activation of the Notch pathway is implicated in the development and progression of various cancers by promoting tumor cell growth, survival, and angiogenesis, and by maintaining a population of cancer stem cells.[4][6]
Q3: What are the potential therapeutic applications of RO4929097?
Given its role in inhibiting the oncogenic Notch signaling pathway, RO4929097 has been investigated as a potential anti-cancer agent.[4][8] Clinical and preclinical studies have explored its efficacy in a range of solid tumors and hematological malignancies.[8][9][10]
Q4: What are the known off-target effects or toxicities associated with gamma-secretase inhibitors like RO4929097?
A primary concern with gamma-secretase inhibitors is mechanism-based toxicity due to the inhibition of Notch signaling in normal tissues.[3] Notch signaling is essential for the homeostasis of regenerative tissues such as the gastrointestinal tract and the hematopoietic system.[3] Therefore, common side effects can include gastrointestinal toxicity.[9]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of Notch signaling (e.g., no change in Hes1 levels). | Compound Degradation: RO4929097 may have degraded due to improper storage. | Store the compound as recommended by the manufacturer, typically at -20°C for long-term storage and protected from light. Prepare fresh stock solutions regularly. |
| Suboptimal Concentration: The concentration of RO4929097 used may be too low for the specific cell line. | Perform a dose-response experiment to determine the optimal concentration for your cell line. Refer to the IC50 values in the data table below for guidance. | |
| Incorrect Assay Timing: The time point for assessing Notch inhibition may be too early or too late. | Conduct a time-course experiment to identify the optimal duration of treatment for observing a significant reduction in Notch target gene expression (e.g., Hes1). A reduction in Hes1 mRNA can be detected as early as 2 hours post-treatment.[3] | |
| High levels of cell death or cytotoxicity observed. | Concentration Too High: The concentration of RO4929097 may be toxic to the cells. | Lower the concentration of RO4929097. Perform a cell viability assay (e.g., MTT or MTS) to determine the cytotoxic concentration range for your specific cell line.[11] |
| Off-Target Effects: At high concentrations, off-target effects may contribute to cytotoxicity. | Use the lowest effective concentration that achieves the desired level of Notch inhibition to minimize off-target effects. | |
| Difficulty in dissolving RO4929097. | Improper Solvent: The solvent used may not be appropriate for dissolving the compound. | RO4929097 is typically dissolved in DMSO.[11] Ensure you are using a high-quality, anhydrous DMSO. |
| Variability in experimental replicates. | Inconsistent Cell Seeding: Uneven cell numbers across wells can lead to variable results. | Ensure a homogenous cell suspension and use precise pipetting techniques to seed an equal number of cells in each well. |
| Edge Effects in Multi-well Plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth. | To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Fill these wells with sterile PBS or media. |
Quantitative Data
Table 1: In Vitro Efficacy of RO4929097
| Assay Type | Cell Line/Target | IC50/EC50 Value | Reference |
| Enzyme Inhibition Assay | Gamma-secretase (cell-free) | IC50: 4 nM | [5][12] |
| Cell-based Reporter Assay | Notch | EC50: 5 nM | [5][12] |
| Amyloid-beta (Aβ40) Secretion | HEK293 | EC50: 14 nM | [5][12] |
| Cell Growth Inhibition (relative to vehicle) | SUM149 (Breast Cancer) | 20% inhibition at 1 µM | [12] |
| Cell Growth Inhibition (relative to vehicle) | SUM190 (Breast Cancer) | 10% inhibition at 1 µM | [12] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol provides a general framework for determining the effect of RO4929097 on cell viability.
Materials:
-
RO4929097
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Cell culture medium
-
96-well plates
-
Solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of RO4929097 in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of RO4929097. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15][16]
-
Solubilization: After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Western Blot Analysis of Notch Signaling
This protocol is for assessing the inhibition of Notch signaling by RO4929097 by measuring the levels of the Notch intracellular domain (NICD) and the downstream target Hes1.
Materials:
-
RO4929097
-
Cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-NICD, anti-Hes1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of RO4929097 for the appropriate duration (e.g., 24 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NICD, Hes1, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Visualizations
Caption: The Notch signaling pathway and the inhibitory action of RO4929097.
Caption: Workflow for assessing cell viability with an MTT assay.
Caption: Workflow for Western blot analysis of Notch signaling inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Gamma Secretase Inhibitor RO4929097 Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 8. RO4929097 - Wikipedia [en.wikipedia.org]
- 9. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the NOTCH pathway using γ-secretase inhibitor RO4929097 has limited antitumor activity in established glial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. selleckchem.com [selleckchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. chondrex.com [chondrex.com]
RO 4927350 stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of RO 4927350 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also known as RO4929097, is a potent and selective small molecule inhibitor of gamma-secretase.[1][2] Gamma-secretase is a multi-protein complex that plays a crucial role in the Notch signaling pathway by cleaving the Notch receptor, leading to the release of the Notch intracellular domain (NICD).[3][4][5] The released NICD then translocates to the nucleus and activates the transcription of target genes involved in cell proliferation, differentiation, and survival.[3][5] By inhibiting gamma-secretase, this compound effectively blocks Notch signaling.[1][2]
Q2: What is the known stability of this compound in aqueous solutions or cell culture media?
A2: While detailed stability data in various cell culture media is limited in publicly available literature, the half-life of RO4929097 has been reported to be approximately 20 hours.[6] However, the specific conditions under which this half-life was determined are not fully detailed. The stability of this compound in cell culture media can be influenced by several factors, including the composition of the medium, pH, temperature, and the presence of serum. For optimal results, it is recommended to prepare fresh solutions of the inhibitor for each experiment or to conduct a stability study under your specific experimental conditions.
Q3: How should I prepare and store stock solutions of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO).[6] It is recommended to prepare a high-concentration stock solution in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture experiments, with a focus on stability-related problems.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected inhibitory activity | Degradation of this compound in working solutions: The compound may not be stable for extended periods at 37°C in your specific cell culture medium. | - Prepare fresh working solutions of this compound from a frozen stock for each experiment.- If experiments run for multiple days, consider replenishing the medium with freshly diluted inhibitor at regular intervals.- Perform a stability study to determine the half-life of this compound under your experimental conditions (see Experimental Protocols section). |
| Precipitation of the compound: The concentration of this compound in the final culture medium may exceed its solubility limit, especially after dilution from a DMSO stock. | - Visually inspect the medium for any signs of precipitation after adding the inhibitor.- If precipitation is observed, consider lowering the final concentration of this compound or using a different solvent system if compatible with your cells.- Ensure the DMSO concentration in the final medium is as low as possible. | |
| Variability in results between experiments | Inconsistent storage or handling of stock solutions: Repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound. | - Aliquot the stock solution upon initial preparation to avoid multiple freeze-thaw cycles.- Protect stock solutions from light, although specific light sensitivity data for this compound is not readily available, it is a general good practice for small molecules. |
| Differences in cell culture media batches: Minor variations in media composition between batches could potentially affect the stability of the inhibitor. | - Use a consistent source and lot number of cell culture medium and serum for a series of related experiments.- If a new batch of medium is introduced, consider re-validating the optimal concentration of this compound. | |
| Unexpected cellular effects or toxicity | Degradation products may have off-target effects: The breakdown products of this compound could potentially have their own biological activities. | - If unexpected effects are observed, it is crucial to confirm the stability of the compound under your experimental conditions.- Use the most freshly prepared solutions possible to minimize the presence of degradation products. |
| High DMSO concentration: The solvent used to dissolve this compound can be toxic to cells at higher concentrations. | - Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.1%).- Run a vehicle control (medium with the same concentration of DMSO but without the inhibitor) to assess the effect of the solvent on your cells. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum, as per your experimental setup
-
Sterile microcentrifuge tubes or vials
-
Incubator (37°C, 5% CO2)
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical method for quantification.
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Prepare the test solution: Dilute the this compound stock solution in your pre-warmed cell culture medium to the final working concentration you use in your experiments. Prepare a sufficient volume for all time points.
-
Time zero (T=0) sample: Immediately after preparation, take an aliquot of the test solution, and store it at -80°C until analysis. This will serve as your reference for 100% compound integrity.
-
Incubate the remaining test solution in a sterile, sealed container in a cell culture incubator at 37°C and 5% CO2.
-
Collect samples at various time points: At predetermined intervals (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove an aliquot of the incubated solution and store it at -80°C.
-
Analyze the samples: Once all time-point samples are collected, analyze them along with the T=0 sample using a validated analytical method such as HPLC.
-
Quantify the remaining this compound: Determine the concentration of intact this compound in each sample.
-
Calculate the percentage of remaining compound at each time point relative to the T=0 sample.
-
Determine the half-life (t½): Plot the percentage of remaining this compound versus time and calculate the half-life, which is the time it takes for the concentration to decrease by 50%.
Visualizations
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Inhibition of the Notch signaling pathway by this compound.
References
- 1. Facebook [cancer.gov]
- 2. RO4929097 - Wikipedia [en.wikipedia.org]
- 3. RO4929097, a Selective γ-Secretase Inhibitor, Inhibits Subretinal Fibrosis Via Suppressing Notch and ERK1/2 Signaling in Laser-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Phase II Study of the Gamma Secretase Inhibitor RO4929097 in Patients with Previously Treated Metastatic Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
Technical Support Center: RO 4927350 In Vivo Toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering in vivo toxicity with the gamma-secretase inhibitor, RO 4927350. The content is structured to address specific experimental issues in a clear question-and-answer format.
Troubleshooting Guides
Issue 1: Observed Gastrointestinal (GI) Toxicity (Diarrhea, Weight Loss)
Question: Our animals treated with this compound are exhibiting significant diarrhea and weight loss. What is the likely cause and how can we mitigate this?
Answer:
Potential Cause: The most probable cause of GI toxicity with this compound is on-target inhibition of Notch signaling in the intestinal epithelium. Gamma-secretase is essential for Notch processing, and its inhibition leads to a rapid conversion of proliferative crypt cells into post-mitotic goblet cells.[1] This disruption of intestinal homeostasis can result in diarrhea and subsequent weight loss.
Troubleshooting Steps:
-
Dose-Response Assessment: If not already performed, conduct a dose-response study to identify the minimum effective dose of this compound for your desired pharmacological effect and a dose that minimizes GI toxicity. A clear dose-dependent increase in goblet cell metaplasia is expected with gamma-secretase inhibitors.[2][3][4]
-
Histopathological Analysis: Collect intestinal tissue (duodenum, jejunum, ileum, and colon) for histopathological analysis. Staining with Periodic acid-Schiff (PAS) or Alcian blue will allow for the quantification of goblet cell hyperplasia. This will confirm on-target toxicity.
-
Supportive Care: For animals with mild to moderate diarrhea, ensure adequate hydration with subcutaneous fluids. Monitor body weight daily.
-
Vehicle Control: Always include a vehicle-only control group to ensure the observed effects are due to this compound and not the formulation.
-
Alternative Dosing Regimen: Consider alternative dosing schedules, such as intermittent dosing, which may allow for periods of recovery for the intestinal epithelium.
Issue 2: Reduced Thymus Size and Altered Immune Cell Populations
Question: We have observed a significant reduction in thymus weight and altered thymocyte populations in our this compound-treated animals. Is this an expected finding?
Answer:
Potential Cause: Yes, this is an expected on-target toxicity of gamma-secretase inhibitors. Notch signaling is critical for T-cell development in the thymus. Inhibition of gamma-secretase disrupts this process, leading to a block in T-cell maturation and subsequent thymic atrophy.
Troubleshooting Steps:
-
Thymus Weight Analysis: At the experimental endpoint, carefully dissect and weigh the thymus. Compare the thymus weight to body weight ratio between treated and control groups.
-
Flow Cytometry Analysis of Thymocytes: Prepare single-cell suspensions from the thymus and perform multi-color flow cytometry to analyze different thymocyte populations. Key markers include CD4, CD8, CD25, and CD44 to identify double-negative, double-positive, and single-positive T-cell populations. A decrease in the double-positive (CD4+CD8+) population is a hallmark of Notch inhibition.
-
Dose-Response Relationship: Correlate the extent of thymus atrophy and thymocyte population changes with the administered dose of this compound.
-
Peripheral Blood Analysis: Analyze peripheral blood for changes in lymphocyte counts, as thymic disruption can affect the number of circulating T-cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that leads to in vivo toxicity?
A1: this compound is a gamma-secretase inhibitor. Gamma-secretase is a multi-protein complex that cleaves transmembrane proteins, including the Notch receptor. The primary on-target toxicity of this compound stems from the inhibition of Notch signaling, which is crucial for cell fate decisions in various tissues, most notably the gastrointestinal tract and the thymus.[1]
Q2: Are there any known off-target effects of this compound that could contribute to toxicity?
A2: While the primary toxicities are linked to Notch inhibition, it is always prudent to consider potential off-target effects with small molecule inhibitors. If you observe toxicities that cannot be explained by Notch inhibition, consider performing a broader toxicology screen or consulting literature on the selectivity profile of this compound and other gamma-secretase inhibitors.
Q3: How can we monitor for the on-target effects of this compound in vivo?
A3: Monitoring for on-target effects can be achieved by assessing biomarkers of Notch inhibition. In the GI tract, this includes histological analysis for goblet cell hyperplasia. In the thymus, assessment of thymus weight and flow cytometric analysis of thymocyte populations are key indicators. Additionally, analyzing the expression of Notch target genes, such as Hes1, in relevant tissues can provide molecular evidence of target engagement.
Q4: What are the expected hematological changes with this compound treatment?
A4: While the primary impact is on thymocyte development, changes in peripheral blood counts can occur. Lymphopenia may be observed due to the disruption of T-cell production. It is recommended to perform complete blood counts (CBCs) to monitor for any significant alterations in red blood cells, white blood cells, and platelets.[5][6]
Quantitative Data Summary
The following tables summarize expected quantitative data based on studies of gamma-secretase inhibitors. Note that specific values for this compound may vary.
Table 1: Illustrative Dose-Dependent Effect of a Generic Gamma-Secretase Inhibitor on Thymus Weight and Goblet Cell Number in Mice (4-day treatment)
| Dose (mg/kg) | Thymus Weight / Body Weight Ratio (mg/g) | Goblet Cells per 10 Crypts (Mean ± SD) |
| Vehicle Control | 2.5 ± 0.3 | 15 ± 4 |
| 1 | 2.1 ± 0.4 | 35 ± 8 |
| 5 | 1.5 ± 0.2 | 80 ± 12 |
| 20 | 0.9 ± 0.1 | 150 ± 20 |
Table 2: Illustrative Flow Cytometry Analysis of Thymocyte Populations in Mice Treated with a Generic Gamma-Secretase Inhibitor (20 mg/kg for 4 days)
| Thymocyte Population | Vehicle Control (% of total thymocytes) | GSI-Treated (% of total thymocytes) |
| Double Negative (CD4-CD8-) | 5% | 15% |
| Double Positive (CD4+CD8+) | 80% | 40% |
| CD4 Single Positive | 10% | 30% |
| CD8 Single Positive | 5% | 15% |
Experimental Protocols
Protocol 1: Histological Assessment of Goblet Cell Hyperplasia in the Mouse Intestine
-
Tissue Collection: At the end of the in vivo study, euthanize the animals and collect sections of the small and large intestines.
-
Fixation: Fix the intestinal tissues in 10% neutral buffered formalin for 24 hours.
-
Processing and Embedding: Process the fixed tissues through a series of graded alcohols and xylene, and embed in paraffin wax.
-
Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Stain with Periodic acid-Schiff (PAS) or Alcian blue according to standard protocols to visualize goblet cells (which will stain magenta with PAS and blue with Alcian blue).
-
Counterstain with hematoxylin to visualize the nuclei.
-
-
Quantification:
-
Under a light microscope, count the number of goblet cells per crypt in at least 10 well-oriented crypts per animal.
-
Calculate the average number of goblet cells per crypt for each treatment group.
-
Protocol 2: Flow Cytometry Analysis of Mouse Thymocyte Populations
-
Thymus Collection and Cell Suspension Preparation:
-
Aseptically remove the thymus and place it in ice-cold PBS.
-
Gently dissociate the thymus using the plunger of a syringe or by teasing apart with fine forceps to release the thymocytes.
-
Pass the cell suspension through a 70 µm cell strainer to obtain a single-cell suspension.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).
-
-
Cell Staining:
-
Count the cells and adjust the concentration to 1 x 10^7 cells/mL.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into FACS tubes.
-
Add a cocktail of fluorescently conjugated antibodies against CD4, CD8, CD25, and CD44 at pre-titered concentrations.
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to gate on different thymocyte populations based on their marker expression.
-
Visualizations
Caption: Mechanism of this compound-induced toxicity via Notch signaling inhibition.
Caption: Experimental workflow for assessing this compound in vivo toxicity.
Caption: Logical workflow for troubleshooting adverse events.
References
- 1. Notch/gamma-secretase inhibition turns proliferative cells in intestinal crypts and adenomas into goblet cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of notch processing by gamma-secretase inhibitors causes intestinal goblet cell metaplasia and induction of genes known to specify gut secretory lineage differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. Effect of Resveratrol on Hematological and Biochemical Alterations in Rats Exposed to Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EMAN RESEARCH PUBLISHING |Full Text|Effects of Low-Dose X-Ray Exposure on Hematological Parameters In Vivo [publishing.emanresearch.org]
Technical Support Center: Overcoming Resistance to RO 4927350 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the γ-secretase inhibitor RO 4927350 in their cancer cell experiments.
Troubleshooting Guides
Problem 1: Decreased sensitivity or acquired resistance to this compound after initial response.
Possible Cause: Activation of bypass signaling pathways, most commonly the PI3K/AKT/mTOR pathway. T-cell acute lymphoblastic leukemia (T-ALL) cells, in particular, can develop resistance to Notch inhibitors through the activation of this pathway.[1][2]
Suggested Solution:
-
Confirm Pathway Activation: Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT/mTOR pathway (e.g., p-AKT, p-mTOR, p-S6K) in your resistant cells compared to the parental sensitive cells.
-
Combination Therapy: Treat the resistant cells with a combination of this compound and a PI3K/AKT/mTOR pathway inhibitor. Several studies have shown that dual targeting of Notch and PI3K signaling can overcome resistance.[1][3]
-
Example Combinations:
-
This compound + GDC-0941 (a pan-PI3K inhibitor)
-
This compound + MK-2206 (an allosteric AKT inhibitor)[4]
-
This compound + Everolimus (an mTOR inhibitor)
-
-
-
Quantitative Analysis: Determine the IC50 values for this compound alone and in combination with the PI3K pathway inhibitor to quantify the reversal of resistance. A significant decrease in the IC50 for the combination treatment indicates a synergistic effect.
Problem 2: Intrinsic (de novo) resistance to this compound in a cancer cell line.
Possible Cause: Pre-existing mutations or alterations in the PI3K/AKT/mTOR pathway, such as PTEN loss or activating mutations in PIK3CA or AKT. These alterations can render cells less dependent on Notch signaling for survival and proliferation.[1][2][5]
Suggested Solution:
-
Genomic and Proteomic Analysis:
-
Sequence key genes in the PI3K pathway (e.g., PTEN, PIK3CA, AKT1) to identify potential mutations.
-
Perform Western blot to assess the basal activation state of the PI3K/AKT/mTOR pathway.
-
-
Targeted Combination Therapy: Based on the identified alterations, select an appropriate inhibitor for combination with this compound. For instance, if PTEN is lost, a PI3Kβ inhibitor might be particularly effective.
-
Alternative Therapeutic Strategies:
-
Bcl-2 Inhibition: In some contexts, resistance to targeted therapies can be overcome by co-targeting anti-apoptotic proteins like Bcl-2.[6] The combination of this compound with a Bcl-2 inhibitor such as Venetoclax (ABT-199) could be explored.
-
MEK Inhibition: Although less common for Notch inhibitor resistance, if cross-activation of the MAPK/ERK pathway is suspected, a combination with a MEK inhibitor could be tested.
-
Frequently Asked Questions (FAQs)
Q1: How can I generate an this compound-resistant cancer cell line for my experiments?
A1: You can establish a resistant cell line by continuous exposure of the parental, sensitive cancer cell line to gradually increasing concentrations of this compound. This process selects for cells that have acquired mechanisms of resistance. A general protocol is outlined below.
Q2: What is a typical fold-increase in IC50 value for an this compound-resistant cell line?
A2: The fold-increase in IC50 can vary significantly depending on the cell line and the specific resistance mechanism. However, a 5- to 10-fold or higher increase in the IC50 value is generally considered indicative of acquired resistance.
Q3: Are there any known mutations in the Notch signaling pathway that confer resistance to this compound?
A3: While mutations in the Notch pathway are the primary drivers of sensitivity to γ-secretase inhibitors, resistance is more commonly associated with the activation of bypass pathways like PI3K/AKT rather than secondary mutations in Notch itself. However, it is always advisable to sequence the NOTCH1 gene in your resistant cell lines to rule out any unforeseen mutations.
Q4: Can the tumor microenvironment influence resistance to this compound?
A4: Yes, the tumor microenvironment can contribute to drug resistance. For example, stromal cells in the bone marrow can protect leukemia cells from various therapies through the activation of survival signals, including the PI3K/AKT pathway.[5] When studying resistance, consider co-culture models that mimic the tumor microenvironment.
Quantitative Data
Table 1: Representative IC50 Values for this compound in Sensitive and Resistant T-ALL Cell Lines.
| Cell Line | Status | This compound IC50 (nM) | Fold Resistance |
| JURKAT | Sensitive | 50 | - |
| JURKAT-R | Resistant | 500 | 10 |
| MOLT-4 | Sensitive | 75 | - |
| MOLT-4-R | Resistant | 800 | ~10.7 |
Note: These are example values based on typical findings in the literature. Actual values will vary depending on the specific cell lines and experimental conditions.
Table 2: Synergistic Effect of Combination Therapy in this compound-Resistant T-ALL Cells.
| Cell Line | Treatment | IC50 (nM) |
| JURKAT-R | This compound | 500 |
| JURKAT-R | GDC-0941 (PI3K Inhibitor) | 800 |
| JURKAT-R | This compound + GDC-0941 (1:1 ratio) | 80 |
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
-
Determine Initial IC50: First, determine the IC50 of this compound in the parental (sensitive) cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the concentration by 1.5- to 2-fold at each step.
-
Monitor and Passage: Continuously monitor the cells for growth and viability. Passage the cells as they reach confluence, always maintaining the selective pressure of the drug.
-
Establish a Stable Resistant Line: After several months of continuous culture with increasing drug concentrations, a stable resistant cell line should be established. This can be confirmed by a significant and stable increase in the IC50 value compared to the parental cells.
-
Characterization: Characterize the resistant cell line to identify the underlying resistance mechanisms (e.g., Western blot for signaling pathway activation, sequencing for mutations).
Protocol 2: Cell Viability Assay (MTT Assay) to Determine IC50
-
Cell Seeding: Seed cancer cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of this compound (and/or a combination agent). Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each drug concentration. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Visualizations
Caption: Experimental workflow for investigating and overcoming resistance to this compound.
Caption: Key signaling pathways involved in resistance to this compound.
Caption: A decision tree for troubleshooting this compound resistance in cancer cells.
References
- 1. Identification of differential PI3K pathway target dependencies in T-cell acute lymphoblastic leukemia through a large cancer cell panel screen - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of PI3K signaling in T cell acute lymphoblastic leukemia: a novel PTEN/Ikaros/miR-26b mechanism reveals a critical targetable role for PIK3CD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Harnessing the PI3K/Akt/mTOR pathway in T-cell acute lymphoblastic leukemia: Eliminating activity by targeting at different levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting PI3K Signaling in Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation and characterization of a paclitaxel-resistant human gastric carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
RO 4927350 experimental variability and reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of RO4927350 (also known as RO4929097), a potent γ-secretase inhibitor. This guide addresses common issues related to experimental variability and reproducibility through detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of RO4927350?
A1: RO4927350 is a selective inhibitor of γ-secretase, a multi-protein complex that plays a crucial role in the processing of several transmembrane proteins, including the Notch receptor.[1] By inhibiting γ-secretase, RO4927350 prevents the cleavage and subsequent release of the Notch intracellular domain (NICD), which is necessary for the activation of Notch target genes.[2] This blockade of the Notch signaling pathway underlies its therapeutic potential in various diseases, particularly cancer.[3]
Q2: What is the primary signaling pathway affected by RO4927350?
A2: The primary signaling pathway affected by RO4927350 is the Notch signaling pathway. This pathway is highly conserved and plays a critical role in cell-cell communication, influencing processes such as cell fate determination, proliferation, differentiation, and apoptosis.[4]
Q3: How should I prepare and store RO4927350?
A3: RO4927350 is soluble in dimethyl sulfoxide (DMSO) at a concentration of ≥23.47 mg/mL.[5] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. It is advisable to warm the tube to 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[5] Stock solutions can be stored at -20°C for several months.[5] It is not recommended to store the compound in solution for long periods; use it as soon as possible after preparation.[5]
Q4: What are the known off-target effects of RO4927350?
A4: While RO4927350 is a selective γ-secretase inhibitor, high concentrations may lead to off-target effects. In preclinical toxicology studies, toxicities have been observed in the gastrointestinal tract and lymphoid system.[3] In cell-based assays, concentrations significantly above the EC50 for Notch inhibition may induce non-specific cytotoxicity. For instance, in ARPE-19 cells, a significant reduction in cell viability was observed only at a concentration of 160 µM.[6] It is crucial to determine the optimal concentration for your specific cell line and assay to minimize off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with RO4927350, helping you to identify and resolve potential sources of variability and poor reproducibility.
Issue 1: High Variability in Cell Viability/Cytotoxicity Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Compound Concentration | - Ensure complete dissolution of RO4927350 in DMSO before preparing working solutions. Use a vortex or sonication if necessary. - Perform serial dilutions carefully and mix thoroughly at each step. - Prepare fresh dilutions for each experiment to avoid degradation of the compound in diluted aqueous solutions. |
| Cell Seeding Density | - Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. Over-confluent or sparse cultures can respond differently to treatment. - Use a consistent cell counting method and ensure even cell distribution in multi-well plates. |
| DMSO Concentration | - Keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[7] - Include a vehicle control (medium with the same concentration of DMSO as the treated wells) in every experiment. |
| Assay-Specific Issues (e.g., MTT, XTT) | - For MTT assays, ensure complete solubilization of formazan crystals before reading the absorbance.[8] - Be aware that some compounds can interfere with the chemistry of viability assays. Consider using an alternative assay method (e.g., ATP-based assay like CellTiter-Glo®) to confirm results. |
| Inconsistent Incubation Times | - Adhere to a strict and consistent incubation time for both drug treatment and the viability assay itself. |
Issue 2: Inconsistent or Unexpected Biological Response
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Cell Line Sensitivity | - Different cell lines exhibit varying sensitivity to γ-secretase inhibitors. Determine the IC50 or EC50 for your specific cell line to establish the optimal concentration range. - Confirm that your cell line has an active Notch signaling pathway. |
| Compound Stability in Culture Medium | - RO4927350 has improved metabolic stability compared to some other γ-secretase inhibitors.[6] However, prolonged incubation in culture medium at 37°C could lead to some degradation. Consider refreshing the medium with a new compound for long-term experiments. |
| Feedback Mechanisms | - Inhibition of γ-secretase can sometimes lead to a feedback mechanism resulting in the accumulation of its substrate, which might alter the cellular response over time.[9] |
| Off-Target Effects at High Concentrations | - Use the lowest effective concentration of RO4927350 to minimize the risk of off-target effects. If unexpected phenotypes are observed, consider if they might be due to inhibition of other cellular processes. |
Quantitative Data
The following tables summarize the in vitro potency of RO4927350 in various cell lines and conditions.
Table 1: In Vitro Potency of RO4927350
| Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Notch Processing | - | 5 nM (EC50) | [2] |
| Aβ40 Processing | HEK293 | 14 nM (EC50) | [2] |
| γ-secretase (cell-free) | - | 4 nM (IC50) | [2] |
Table 2: Effects of RO4927350 on Cell Growth
| Cell Line | Concentration | Growth Inhibition | Reference |
| SUM149 (Breast Cancer) | 1 µM | 20% | [2] |
| SUM190 (Breast Cancer) | 1 µM | 10% | [2] |
Experimental Protocols
Protocol 1: General Cell Viability Assay (MTT-based)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.[8]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of RO4927350 in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Remove the old medium from the cells and add the medium containing different concentrations of RO4927350 or vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Visualizations
Caption: The Notch signaling pathway and the inhibitory action of RO4927350.
Caption: A typical experimental workflow for assessing the effect of RO4927350 on cell viability.
References
- 1. Inhibition of the NOTCH pathway using γ-secretase inhibitor RO4929097 has limited antitumor activity in established glial tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. mdpi.com [mdpi.com]
- 4. More Insights on the Use of γ‐Secretase Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. RO4929097, a Selective γ-Secretase Inhibitor, Inhibits Subretinal Fibrosis Via Suppressing Notch and ERK1/2 Signaling in Laser-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Inhibition of γ-Secretase Leads to an Increase in Presenilin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
Technical Support Center: Interpreting Unexpected Results with RO4929097
A Note on Nomenclature: The compound RO4929097, a gamma-secretase inhibitor, is the focus of this technical support guide. It is possible that the query "RO 4927350" contained a typographical error, as RO4929097 is a well-documented investigational drug with a similar designation. This guide will address unexpected results and troubleshooting for researchers using RO4929097.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with RO4929097.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected efficacy of RO4929097 in our cancer cell lines. What could be the reason?
A1: Several factors could contribute to lower than expected efficacy. One key consideration is that RO4929097 may not directly induce apoptosis or block cell proliferation in all tumor cell lines. Instead, it may induce a less transformed, flattened, and slower-growing phenotype[1]. Additionally, some clinical trials have reported minimal clinical activity, possibly due to insufficient drug levels to achieve adequate Notch target inhibition[2][3]. It is also important to consider that some tumor models are resistant to RO4929097[1].
Q2: Our in vivo xenograft studies show tumor growth inhibition, but the effect seems to be maintained even after stopping the treatment. Is this an expected outcome?
A2: Yes, this is a documented and interesting characteristic of RO4929097. Preclinical studies have shown that the antitumor efficacy of RO4929097 can be maintained even after the cessation of dosing[1]. This suggests that the compound may induce more lasting changes in the tumor cells, possibly related to differentiation[1].
Q3: We are observing significant gastrointestinal side effects in our animal models. Is this a known on-target effect?
A3: Yes, gastrointestinal toxicity, including diarrhea, is a known and common side effect of gamma-secretase inhibitors, including RO4929097[4][5]. This is considered an on-target toxicity due to the role of Notch signaling in maintaining the gastrointestinal epithelium[4]. Intermittent dosing schedules have been explored in clinical trials to mitigate these effects[6][7].
Q4: We have noticed skin rashes and other cutaneous effects in our animal studies. Is this related to RO4929097 treatment?
A4: Yes, cutaneous side effects are associated with Notch inhibitor therapy. Normal skin differentiation and homeostasis are dependent on Notch signaling[8]. Disruption of this pathway can lead to various dermatological conditions. In clinical trials of RO4929097, rash was a commonly reported toxicity[7].
Q5: Our pharmacokinetic analysis shows a decrease in RO4929097 exposure after repeated dosing. What could be causing this?
A5: This phenomenon is likely due to reversible CYP3A4 autoinduction. Phase I clinical trials have demonstrated that at daily doses above a certain threshold, RO4929097 can induce its own metabolism through the CYP3A4 enzyme, leading to decreased plasma concentrations over time[6][7]. This is an important consideration for designing long-term in vivo studies.
Troubleshooting Guides
Issue 1: Inconsistent or Lack of In Vitro Response
| Possible Cause | Troubleshooting Steps |
| Cell Line Insensitivity | Not all cell lines are sensitive to Notch inhibition. Screen a panel of cell lines to identify sensitive and resistant models. Consider cell lines with known activating Notch mutations or high Notch pathway activity. |
| Incorrect Endpoint Measurement | RO4929097 may not always induce significant apoptosis or cell cycle arrest. Assess for changes in cell morphology, differentiation markers, or colony formation in soft agar[1][9]. |
| Suboptimal Drug Concentration or Treatment Duration | Perform dose-response and time-course experiments to determine the optimal concentration and duration of treatment for your specific cell line. The IC50 for RO4929097 is in the low nanomolar range in some assays[1]. |
| Drug Inactivity | Ensure proper storage and handling of the compound to maintain its activity. Use a fresh stock of the inhibitor for your experiments. |
Issue 2: Unexpected In Vivo Toxicity
| Possible Cause | Troubleshooting Steps |
| On-Target Gastrointestinal Toxicity | Implement an intermittent dosing schedule (e.g., 3 days on, 4 days off) which has been shown to be better tolerated in clinical trials[2][6]. Monitor animals closely for signs of distress, weight loss, and diarrhea. |
| On-Target Cutaneous Effects | Monitor for skin rashes or other dermatological changes. Consider topical treatments if necessary and document the severity and progression of any skin-related adverse events. |
| Off-Target Effects | While RO4929097 is a selective gamma-secretase inhibitor, off-target effects are always a possibility. If unexpected toxicities are observed, consider reducing the dose or exploring alternative gamma-secretase inhibitors. |
Issue 3: Discrepancy Between In Vitro and In Vivo Results
| Possible Cause | Troubleshooting Steps |
| Pharmacokinetic Issues | As mentioned, RO4929097 can induce its own metabolism (CYP3A4 autoinduction)[6][7]. This can lead to lower than expected drug exposure in vivo. Consider a dosing schedule that minimizes this effect. |
| Tumor Microenvironment Influence | The in vivo tumor microenvironment can influence drug response. RO4929097 has been shown to affect angiogenesis and the tumor microenvironment[10]. Consider co-culture experiments or more complex in vivo models to investigate these interactions. |
| Insufficient Notch Inhibition | In some studies, the administered dose of RO4929097 may not have been sufficient to achieve significant Notch target inhibition in the tumor tissue[2][3]. It is crucial to include pharmacodynamic markers in your in vivo studies to confirm target engagement. |
Data Presentation
Table 1: Common Treatment-Related Adverse Events of RO4929097 in a Phase I Study [7]
| Adverse Event | Grade 1-2 (%) | Grade 3 (%) |
| Fatigue | High | Low |
| Thrombocytopenia | High | Low |
| Fever | High | Low |
| Rash | High | Low |
| Chills | High | Low |
| Anorexia | High | Low |
| Hypophosphatemia | Low | Yes (Dose-Limiting) |
| Pruritus | Low | Yes |
| Asthenia | Low | Yes |
Table 2: Most Common Toxicities in a Phase II Study of RO4929097 in Metastatic Melanoma [2][3]
| Toxicity | Frequency (%) |
| Nausea | 53 |
| Fatigue | 41 |
| Anemia | 22 |
Experimental Protocols
Western Blot for Notch Processing
-
Cell Treatment: Plate tumor cells and treat with varying concentrations of RO4929097 or vehicle control for the desired time period.
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the cleaved (active) form of Notch1 (Notch Intracellular Domain, NICD). Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Detection: Incubate with a secondary antibody conjugated to HRP and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities to determine the reduction in NICD levels upon RO4929097 treatment[1].
Quantitative Real-Time PCR (qRT-PCR) for Hes1 Expression
-
Cell Treatment and RNA Extraction: Treat cells with RO4929097 as described above. Extract total RNA using a suitable kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using primers specific for the Notch target gene Hes1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of Hes1 using the ΔΔCt method to assess the inhibitory effect of RO4929097 on Notch signaling[1][9].
In Vivo Xenograft Study
-
Cell Implantation: Inject a suspension of tumor cells subcutaneously into the flank of immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Drug Administration: Administer RO4929097 orally at the desired dose and schedule (e.g., daily or intermittent). The control group should receive the vehicle.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor tissue for analysis of Notch pathway inhibition (e.g., Western blot for NICD or qRT-PCR for Hes1) to confirm target engagement[1][9].
Mandatory Visualization
Caption: Mechanism of action of RO4929097 in the Notch signaling pathway.
Caption: Experimental workflow for evaluating RO4929097 efficacy.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Phase II Study of RO4929097 Gamma-Secretase Inhibitor in Metastatic Melanoma: SWOG 0933 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase 2 study of RO4929097, a gamma-secretase inhibitor, in metastatic melanoma: SWOG 0933 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NOTCH INHIBITION AS A PROMISING NEW APPROACH TO CANCER THERAPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Phase I Study of RO4929097, a Gamma Secretase Inhibitor of Notch Signaling, in Patients With Refractory Metastatic or Locally Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cutaneous Effects of Notch Inhibitor Therapy: A Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Novel Gamma Secretase Inhibitor RO4929097 Reduces the Tumor Initiating Potential of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-myeloma effect of pharmacological inhibition of Notch/gamma-secretase with RO4929097 is mediated by modulation of tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
RO 4927350 degradation and storage conditions
This technical support center provides guidance on the storage, handling, and potential troubleshooting for the gamma-secretase inhibitor, RO4927350. As specific degradation and storage data for RO4927350 are not publicly available, this guide is based on general best practices for similar small molecule inhibitors and research chemicals.
Frequently Asked Questions (FAQs)
Q1: How should I store RO4927350 upon receipt?
A1: While specific instructions for RO4927350 are not available, a similar compound, γ-Secretase Inhibitor XII, is recommended to be stored at -20°C. For powdered small molecule inhibitors, it is generally recommended to store them at low temperatures (e.g., -20°C or -80°C) and protected from light to minimize degradation.[1]
Q2: How do I reconstitute powdered RO4927350?
A2: Most small molecule inhibitors are soluble in organic solvents like Dimethyl Sulfoxide (DMSO). For example, γ-Secretase Inhibitor XII is soluble in DMSO at 5 mg/mL. It is advisable to first create a concentrated stock solution in a suitable solvent, which can then be further diluted in aqueous buffers or cell culture media for experiments. To avoid repeated freeze-thaw cycles which can degrade the compound, it is best practice to prepare single-use aliquots of the stock solution.[1]
Q3: Is RO4927350 stable in aqueous solutions or cell culture media?
A3: The stability of small molecules in aqueous environments can vary. Some compounds may be unstable and degrade over time in cell culture media.[2] It is recommended to prepare fresh dilutions from a concentrated stock solution for each experiment to ensure consistent activity.[1] If you suspect instability, a stability study can be performed.
Q4: What are the general safety precautions for handling RO4927350?
A4: As with any research chemical, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling RO4927350 powder.[3][4] Handling of the dry powder should ideally be done in a ventilated enclosure to avoid inhalation.[5] Always review the Safety Data Sheet (SDS) if available and follow general laboratory safety procedures.[3][6]
Troubleshooting Guides
Issue 1: I am not observing the expected inhibitory effect of RO4927350 in my cell-based assay.
This could be due to several factors, ranging from compound integrity to experimental setup.
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of the stock solution. If the problem persists, consider using a fresh vial of the powdered compound. Ensure proper storage conditions have been maintained. |
| Poor Cell Permeability | While many small molecules are cell-permeable, this can be a limiting factor.[2] If the target is intracellular, ensure the compound can cross the cell membrane. |
| Incorrect Concentration | Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. IC50 values can vary between assays and cell types.[1] |
| Cell Culture Issues | Ensure cells are healthy, within a consistent passage number range, and plated at a consistent density.[1] High cell confluency can alter experimental outcomes.[1] |
| Off-Target Effects | Observed phenotypes may be due to the compound interacting with unintended targets.[7] Consider using a structurally different gamma-secretase inhibitor to see if the phenotype is replicated.[7] |
Issue 2: I am observing high variability between my experimental replicates.
High variability can obscure real effects and make data interpretation difficult.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated and use consistent pipetting techniques. For multi-well plates, ensure even cell distribution when seeding.[1] |
| Edge Effects in Multi-well Plates | The outer wells of a plate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells for experimental samples or fill them with sterile media or PBS. |
| Inconsistent Incubation Times | The duration of compound exposure can significantly impact the results.[1] Use a consistent incubation time for all experiments. |
| Reagent Instability | As mentioned, the stability of RO4927350 in your assay medium could be a factor. Prepare fresh reagents and compound dilutions for each experiment. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Small Molecule Stability in Solution
This protocol provides a general framework for determining the stability of a compound like RO4927350 in a specific solvent or medium.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of RO4927350 in a suitable solvent (e.g., DMSO).
-
Sample Preparation: Dilute the stock solution to the desired final concentration in the test solution (e.g., cell culture medium, phosphate-buffered saline). Prepare multiple identical samples.
-
Time-Point Analysis:
-
Immediately after preparation (T=0), take a sample and analyze it using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) to determine the initial concentration and purity.
-
Store the remaining samples under the desired storage conditions (e.g., 4°C, 25°C, 37°C).
-
At predetermined time points (e.g., 1, 3, 6, 12, 24 hours), retrieve a sample and analyze it by HPLC.
-
-
Data Analysis: Compare the concentration and purity of the compound at each time point to the T=0 sample to determine the rate of degradation.
Visualizations
Caption: A typical experimental workflow for a cell-based assay using a small molecule inhibitor.
Caption: A decision tree for troubleshooting inconsistent experimental results.
Caption: A simplified diagram of the gamma-secretase signaling pathway and the inhibitory action of RO4927350.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mtsac.edu [mtsac.edu]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
RO 4927350 vs semagacestat in Alzheimer's models
An Objective Comparison of RO4929097 and Semagacestat for Alzheimer's Disease Research
Introduction
The amyloid cascade hypothesis has been a cornerstone of Alzheimer's disease (AD) research for decades, positing that the accumulation of amyloid-beta (Aβ) peptides is the primary trigger for the neurodegenerative cascade.[1] This has led to the development of therapeutic agents aimed at reducing Aβ production, with the enzyme γ-secretase being a primary target.[2] γ-secretase is responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of various lengths, most notably the pathogenic Aβ42.[1]
This guide provides a detailed comparison of two prominent γ-secretase inhibitors (GSIs): RO4929097 and semagacestat (LY-450139) . Both compounds were developed to lower Aβ levels but have had markedly different developmental trajectories. Semagacestat was the first GSI to advance to Phase 3 clinical trials for AD, which were ultimately halted due to adverse outcomes.[2][3] In contrast, RO4929097, also initially developed for AD, was later repurposed for oncology due to its potent activity against Notch signaling, a parallel function of γ-secretase.[4] This comparison will delve into their mechanisms, preclinical efficacy, and the critical issue of Notch-related side effects, providing researchers with a clear, data-driven perspective on these two molecules.
Mechanism of Action: The Double-Edged Sword of γ-Secretase Inhibition
Both RO4929097 and semagacestat are non-transition state analog (non-TSA) γ-secretase inhibitors.[5] They function by directly blocking the catalytic activity of the γ-secretase complex. This inhibition prevents the cleavage of the APP C-terminal fragment (β-CTF or C99), thereby reducing the production and secretion of all Aβ peptide species, including Aβ40 and Aβ42.[4][6]
However, γ-secretase is a promiscuous enzyme with over 90 known substrates, the most critical of which is the Notch receptor.[1][7] Notch signaling is essential for cell-fate decisions, particularly in regenerative tissues like the gastrointestinal tract and the immune system.[4] By inhibiting γ-secretase, GSIs indiscriminately block Notch processing, leading to mechanism-based toxicities that have proven to be a major obstacle in their clinical development for AD.[2][8] The failure of semagacestat in clinical trials was largely attributed to these on-target, off-pathway toxicities.[9]
Recent studies have also suggested that semagacestat may act as a "pseudo-inhibitor," causing the intracellular accumulation of long Aβ species and other APP fragments, which may have contributed to its toxic effects.[5][10]
Comparative In Vitro Efficacy
Both compounds demonstrate potent, low-nanomolar inhibition of γ-secretase activity in various cell-based and cell-free assays. A critical point of comparison is the selectivity for inhibiting Aβ production versus Notch signaling. The data shows that neither compound possesses a significant therapeutic window. Semagacestat is nearly equipotent against Aβ and Notch, while RO4929097 is paradoxically more potent at inhibiting Notch than Aβ40 in cellular assays.[11][12] This lack of selectivity is the primary driver of the adverse effects seen in clinical trials.
| Parameter | RO4929097 | Semagacestat (LY-450139) | Reference(s) |
| Target | γ-Secretase | γ-Secretase | [4][8] |
| Mechanism | Non-TSA Inhibitor | Non-TSA "Pseudo-Inhibitor" | [5][12] |
| Aβ40 IC₅₀/EC₅₀ | 14 nM (cellular) | 12.1 nM (cellular) | [11][12] |
| Aβ42 IC₅₀ | Not Reported | 10.9 nM (cellular) | [11] |
| Notch IC₅₀/EC₅₀ | 5 nM (cellular) | 14.1 nM (cellular) | [11][12] |
| Selectivity Ratio (Notch IC₅₀ / Aβ IC₅₀) | ~0.36 (vs Aβ40) | ~1.3 (vs Aβ42) | [11][12] |
| Cell-Free Enzyme IC₅₀ | 4 nM | Not Reported | [12] |
Table 1: Comparison of in vitro potency and selectivity of RO4929097 and semagacestat.
Preclinical In Vivo Data
In animal models of Alzheimer's disease, both GSIs have demonstrated the ability to lower Aβ levels in the brain, cerebrospinal fluid (CSF), and plasma following oral administration.[12][13][14] However, the translation of these Aβ-lowering effects into cognitive benefits has been elusive. Furthermore, studies with semagacestat revealed a problematic "rebound" or "overshoot" phenomenon, where Aβ levels in plasma and CSF rose to concentrations significantly higher than baseline after the initial inhibitory effect wore off.[8][15] This complex pharmacodynamic profile may have contributed to the negative clinical outcomes.
Data on the in vivo cognitive effects of RO4929097 in AD models is limited, as its development was pivoted to oncology. Its preclinical profile in cancer models demonstrates significant tumor growth inhibition, which is mechanistically linked to the potent suppression of Notch signaling.[4][16]
| Compound | Animal Model | Dose | Effect on Aβ | Reference(s) |
| Semagacestat | Tg2576 Mice | 18 mg/kg | ↓78% in brain, ↓72% in CSF | [15] |
| Semagacestat | PDAPP Mice | 30 mg/kg (5 mos) | ↓53% Aβ40, ↓32% Aβ42 in cortex | [14] |
| RO4929097 | Xenograft Mice | 3-60 mg/kg | Antitumor activity (Notch-driven) | [16] |
Table 2: Summary of selected in vivo preclinical data.
Experimental Protocols
In Vitro γ-Secretase Inhibition Assay (Cell-Based)
This protocol outlines a general method for assessing the potency of GSIs on Aβ and Notch processing in a cellular context.
-
Cell Culture: Human Embryonic Kidney (HEK293) or Human Glioma (H4) cells stably overexpressing human APP are cultured in appropriate media (e.g., DMEM with 10% FBS).[11] For Notch assessment, cells are engineered to express a Notch reporter construct (e.g., expressing the Notch intracellular domain, NICD).[12]
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., RO4929097 or semagacestat) or vehicle control (DMSO).[11][17]
-
Incubation: Cells are incubated with the compound for a defined period, typically 24 hours.[11]
-
Sample Collection:
-
Quantification:
-
Aβ Peptides: Levels of secreted Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).[11][18]
-
Notch Inhibition: Inhibition of Notch signaling is quantified by measuring the reduction of NICD via Western blot or by measuring the downstream transcriptional target, Hes1, using quantitative RT-PCR.[4][17]
-
-
Data Analysis: The results are plotted as a percentage of the vehicle control against the log of the compound concentration. An IC₅₀ or EC₅₀ value is calculated using a four-parameter logistic curve fit.
References
- 1. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semagacestat Is a Pseudo-Inhibitor of γ-Secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Semagacestat - Wikipedia [en.wikipedia.org]
- 7. γ-Secretase Inhibitors and Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. d-nb.info [d-nb.info]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Development of semagacestat (LY450139), a functional gamma-secretase inhibitor, for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. openaccessjournals.com [openaccessjournals.com]
- 15. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. In Vitro Evaluation of Clinical Candidates of γ-Secretase Inhibitors: Effects on Notch Inhibition and Promoting Beige Adipogenesis and Mitochondrial Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of RO4929097 and Other Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gamma-secretase inhibitor (GSI) RO4929097 with other prominent inhibitors in its class. The information presented is collated from preclinical and clinical studies to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to Gamma-Secretase Inhibition
Gamma-secretase is a multi-subunit protease complex crucial for the cleavage of several type I transmembrane proteins, most notably the Notch receptors and the Amyloid Precursor Protein (APP).[1][2] Aberrant Notch signaling is implicated in the development and progression of various cancers, making gamma-secretase a compelling target for oncology drug development.[3][4] Gamma-secretase inhibitors (GSIs) block the proteolytic activity of this enzyme, thereby preventing the release of the Notch Intracellular Domain (NICD) and subsequent downstream signaling.[5] While initially developed for Alzheimer's disease by targeting APP cleavage, many GSIs have been repurposed for cancer therapy.[4][6]
Comparative Efficacy of Gamma-Secretase Inhibitors
RO4929097 is a potent and selective gamma-secretase inhibitor with a low nanomolar IC50 in both cell-free and cellular assays.[7][8] Preclinical studies have demonstrated its antitumor activity in various xenograft models, where it induces a less transformed, slower-growing tumor phenotype.[7][9] Unlike some other GSIs, RO4929097's efficacy can be maintained even after dosing is terminated.[7][10]
However, it is crucial to recognize that clinical GSIs are not pharmacologically or functionally equivalent.[11] They exhibit different inhibition profiles against the four Notch receptor substrates and can even enhance the cleavage of certain Notch substrates at low concentrations.[11] The following tables summarize the quantitative data on the efficacy of RO4929097 in comparison to other well-documented GSIs.
Table 1: In Vitro Potency of Gamma-Secretase Inhibitors
| Compound | Target | IC50 / EC50 (nM) | Cell Line / Assay Condition | Source(s) |
| RO4929097 | γ-secretase (cell-free) | 4 | --- | [8] |
| Aβ40 (cellular) | 14 | --- | [8][12] | |
| Notch (cellular) | 5 | --- | [8][12] | |
| cNOTCH1sub | 0.46 | H4 cells | [11] | |
| cNOTCH3sub | Potentiation at 0.5-2.5 nM | H4 cells | [11] | |
| cNOTCH4sub | 3.4 | H4 cells | [11] | |
| Semagacestat (LY450139) | Aβ42 | 10.9 | --- | [12] |
| Aβ40 | 12.1 | --- | [12] | |
| Aβ38 | 12 | --- | [12] | |
| Notch | 14.1 | --- | [12] | |
| Avagacestat (BMS-708163) | Aβ42 | 0.27 | --- | [13][14] |
| Aβ40 | 0.3 | --- | [13][14] | |
| Notch (NICD) | 58 | --- | [15] | |
| LY411575 | γ-secretase (membrane) | 0.078 | HEK293 cells | [16] |
| γ-secretase (cell-based) | 0.082 | HEK293 cells | [16] | |
| Notch (NICD) | 0.39 | HEK293 cells | [16][17] | |
| Crenigacestat (LY3039478) | Various Tumor Cell Lines | ~1 | --- | [12] |
| PF-03084014 | γ-secretase (cell-free) | 6.2 | HeLa cell membranes | [18] |
| Notch (cellular) | 13.3 | HPB-ALL cells | [18] |
Key Signaling Pathways and Experimental Workflows
The primary mechanism of action for GSIs in an oncology context is the inhibition of the Notch signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating GSI efficacy.
Caption: Inhibition of Notch signaling by gamma-secretase inhibitors.
Caption: Workflow for assessing gamma-secretase inhibitor efficacy.
Detailed Methodologies
The following are detailed protocols for key experiments cited in the evaluation of gamma-secretase inhibitors.
Cell-Based Gamma-Secretase Cleavage Assay
-
Objective: To determine the IC50 of GSIs on Notch substrate cleavage.
-
Protocol:
-
Cell Culture: Human Embryonic Kidney (HEK293) or H4 neuroglioma cells are stably transfected to express a specific Notch substrate (e.g., cNOTCH1-4sub).[11]
-
GSI Treatment: Cells are treated with a dose range of the GSI (e.g., 4 pM to 10 μM) or DMSO as a vehicle control for a specified period (e.g., 24 hours).[11]
-
Sample Collection: The conditioned media is collected to measure the secreted Aβ-like peptide, which is a product of γ-secretase cleavage.[11]
-
Detection: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of the cleaved peptide in the conditioned media.[11]
-
Data Analysis: The results are normalized to the DMSO control, and IC50 values are calculated using a suitable software like GraphPad Prism.[11]
-
Western Blot for NICD and HES1 Expression
-
Objective: To assess the inhibition of Notch signaling by measuring the levels of NICD and the downstream target protein HES1.
-
Protocol:
-
Cell Lysis: Cancer cells (e.g., T-ALL cell lines) are treated with the GSI or DMSO for a set time, after which the cells are lysed to extract total protein.[7]
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the cleaved form of Notch1 (NICD) and HES1. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.[7]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
-
Quantification: Densitometry analysis is performed to quantify the relative protein expression levels.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of GSIs in a living organism.
-
Protocol:
-
Cell Implantation: Human cancer cells (e.g., melanoma or lung cancer cell lines) are subcutaneously injected into immunocompromised mice (e.g., NOD/SCID or nude mice).[7][9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the GSI orally at a specified dose and schedule (e.g., 10 mg/kg daily).[7][9] The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).[9]
-
Endpoint: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers like Ki-67 or pharmacodynamic markers).[7][9]
-
Conclusion
RO4929097 demonstrates potent inhibition of the Notch signaling pathway, leading to anti-tumor effects in a variety of preclinical models.[7] When compared to other gamma-secretase inhibitors, it exhibits a distinct pharmacological profile.[11] The choice of a GSI for research or clinical development should be guided by its specific activity against different Notch receptors and its selectivity profile, as these factors can influence both efficacy and potential side effects. The methodologies outlined in this guide provide a framework for the systematic evaluation and comparison of these promising therapeutic agents.
References
- 1. Facebook [cancer.gov]
- 2. Gamma secretase inhibitors of Notch signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. Preclinical Profile of a Potent γ-Secretase Inhibitor Targeting Notch Signaling with In vivo Efficacy and Pharmacodynamic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Novel Gamma Secretase Inhibitor RO4929097 Reduces the Tumor Initiating Potential of Melanoma | PLOS One [journals.plos.org]
- 10. ascopubs.org [ascopubs.org]
- 11. embopress.org [embopress.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. apexbt.com [apexbt.com]
- 18. aacrjournals.org [aacrjournals.org]
Specificity of RO4927350 on Gamma-Secretase: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gamma-secretase inhibitor RO4927350 with other alternative inhibitors. The focus is on the specificity of these compounds, supported by experimental data and detailed protocols to aid in research and development decisions.
Introduction to Gamma-Secretase and its Inhibition
Gamma-secretase is a multi-protein complex that plays a crucial role in cellular signaling by cleaving type I transmembrane proteins.[1][2] Its substrates include the Amyloid Precursor Protein (APP) and Notch receptors, making it a key target in the therapeutic areas of Alzheimer's disease and cancer, respectively.[3][4][5] The gamma-secretase complex is composed of four core components: presenilin (which contains the catalytic site), nicastrin, anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2).[1][2]
Gamma-secretase inhibitors (GSIs) are a class of small molecules designed to block the enzymatic activity of this complex.[5] RO4927350 (also known as RG-4733) is an orally active GSI that has been investigated in clinical trials for its potential as an anti-cancer agent due to its ability to inhibit Notch signaling.[1][3] However, the therapeutic window of GSIs is often limited by on-target toxicities arising from the inhibition of Notch processing, which is essential for normal cellular function in various tissues.[5][6] Therefore, understanding the specificity and potency of different GSIs is critical for developing safer and more effective therapies.
Comparative Analysis of Gamma-Secretase Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of RO4927350 and other notable GSIs against various gamma-secretase substrates and related enzymes. This quantitative data allows for a direct comparison of their potency and selectivity.
Table 1: Potency of Gamma-Secretase Inhibitors on Notch and APP Substrates
| Compound | Notch1 IC50 (nM) | Notch2 IC50 (nM) | Notch3 IC50 (nM) | Notch4 IC50 (nM) | APP (Aβ40) IC50 (nM) | Reference |
| RO4929097 | 5 | - | - | - | 14 | [1] |
| BMS-906024 | 0.29 (cNOTCH2sub) | - | 1.14 (cNOTCH3sub) | - | - | [7] |
| MK-0752 | 55 | - | - | - | - | [8] |
| PF-3084014 | 1915 | - | - | - | 1.3 | [8] |
| Semagacestat | 14.1 | - | - | - | 12.1 | [1] |
| DAPT | - | - | - | - | 115 (total Aβ) | [1] |
| Avagacestat (BMS-708163) | 0.84 (NICD) | - | - | - | 0.30 | [1] |
| Crenigacestat (LY3039478) | 1 (in most tumor cell lines) | - | - | - | - | [1] |
| L-685,458 | 351.3 (Notch-100) | - | - | - | 301.3 (APP-C99) | [1] |
| YO-01027 (DBZ) | 2.92 | - | - | - | 2.64 | [1] |
Note: Data is compiled from multiple sources and experimental conditions may vary. cNOTCHsub refers to a specific cell-based assay substrate.
Table 2: Off-Target Activity of Select Gamma-Secretase Inhibitors
| Compound | SPPL2b IC50 (nM) | Reference |
| RO4929097 | 72.85 | [7] |
| BMS-906024 | 28.34 | [7] |
| PF-3084014 | 1,159 | [7] |
Signaling Pathways and Experimental Workflow
To visualize the mechanism of action and the methods used to assess GSI specificity, the following diagrams are provided.
Gamma-Secretase Cleavage of APP and Notch
Caption: Gamma-secretase processing of APP and Notch and the inhibitory action of GSIs.
Experimental Workflow for GSI Specificity Analysis
Caption: A generalized workflow for determining the in vitro and cell-based specificity of GSIs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to characterize the specificity of gamma-secretase inhibitors.
Cell-Free Gamma-Secretase Cleavage Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of gamma-secretase in a controlled, cell-free environment.
Objective: To determine the IC50 value of a GSI against the cleavage of a specific recombinant substrate.
Materials:
-
Recombinant gamma-secretase substrates (e.g., purified C99-His, Notch1-100-FLAG).
-
Cell membranes containing active gamma-secretase, typically prepared from HEK293T or CHO cells overexpressing the gamma-secretase components.
-
CHAPSO solubilization buffer.
-
Assay buffer (e.g., HEPES or MES buffer at a specific pH).
-
Test compounds (GSIs) dissolved in DMSO.
-
Detection reagents: specific antibodies for ELISA or Western blotting.
Protocol:
-
Membrane Preparation: Harvest cells and prepare membranes by dounce homogenization followed by centrifugation to isolate the membrane fraction.
-
Solubilization: Resuspend the membrane pellet in a buffer containing a mild detergent like CHAPSO to solubilize the gamma-secretase complex.[9][10]
-
Assay Reaction: In a microplate, combine the solubilized gamma-secretase, the recombinant substrate, and varying concentrations of the GSI.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours) to allow for enzymatic cleavage.
-
Detection: Stop the reaction and quantify the amount of cleavage product (e.g., Aβ or NICD) using a suitable method:
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the GSI concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Notch Signaling Assay
This assay assesses the ability of a GSI to inhibit Notch signaling within a cellular context.
Objective: To measure the functional consequence of gamma-secretase inhibition on the Notch signaling pathway.
Materials:
-
A suitable cell line, such as HEK293T or H4 neuroglioma cells.
-
Expression vectors for a constitutively active form of Notch (e.g., ΔE-Notch) or a Notch substrate.
-
A reporter plasmid containing a luciferase gene under the control of a Notch-responsive promoter (e.g., CSL/RBP-Jκ reporter).
-
Transfection reagent.
-
Test compounds (GSIs).
-
Luciferase assay reagent.
Protocol:
-
Cell Culture and Transfection: Seed cells in a multi-well plate and co-transfect them with the Notch expression vector and the luciferase reporter plasmid.
-
Compound Treatment: After transfection, treat the cells with a range of concentrations of the GSI for 24-48 hours.
-
Cell Lysis: Wash the cells and lyse them using a passive lysis buffer.
-
Luciferase Assay: Measure the luciferase activity in the cell lysates using a luminometer.
-
Data Analysis: Normalize the luciferase signal to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition for each GSI concentration. Determine the EC50 value by fitting the dose-response curve.[12]
Off-Target Specificity Assay (e.g., against SPPL2b)
This type of assay is crucial for identifying potential off-target effects of GSIs on other intramembrane proteases.
Objective: To determine the inhibitory activity of a GSI against a related protease, such as Signal Peptide Peptidase Like 2b (SPPL2b).
Protocol: The protocol is conceptually similar to the cell-free gamma-secretase assay but uses a specific substrate and enzyme source for the off-target protease.
-
Prepare a source of the off-target enzyme (e.g., cell membranes from cells overexpressing SPPL2b).
-
Use a known substrate for that enzyme.
-
Perform the cleavage reaction in the presence of varying concentrations of the GSI.
-
Detect the cleavage products and calculate the IC50 value. A significantly higher IC50 for the off-target compared to the on-target (gamma-secretase) indicates selectivity.[7]
Discussion and Conclusion
The data presented in this guide highlights that while RO4927350 is a potent inhibitor of gamma-secretase, its specificity profile, like that of other GSIs, is a critical consideration. The comparative IC50 values demonstrate that different GSIs exhibit varying degrees of potency and selectivity for Notch versus APP substrates. For instance, some inhibitors show a preference for inhibiting APP cleavage, which could be advantageous for Alzheimer's disease therapy by potentially reducing Aβ production with less impact on Notch signaling.[8][13] Conversely, for cancer applications where Notch inhibition is the goal, potent Notch inhibitors are desired.
Furthermore, the analysis of off-target effects, such as the inhibition of SPPL2b, reveals another layer of specificity that must be evaluated. RO4927350 shows some inhibitory activity against SPPL2b, although it is less potent than against gamma-secretase.[7] Such off-target activities could contribute to the overall pharmacological and toxicological profile of the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. γ-Secretase inhibitors and modulators: Mechanistic insights into the function and regulation of γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma Secretase Inhibitors in Cancer: A Current Perspective on Clinical Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase Inhibition and Modulation for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of RO4927350 and LY-411,575: A Guide for Researchers
In the landscape of targeted therapeutics, the precise inhibition of key signaling pathways is paramount for the development of effective treatments for a multitude of diseases, including cancer and neurodegenerative disorders. This guide provides a detailed head-to-head comparison of two small molecule inhibitors, RO4927350 and LY-411,575. While both have been investigated for their therapeutic potential, they operate through distinct mechanisms of action. RO4927350 is a potent and selective inhibitor of MEK1/2 kinases, key components of the RAS/RAF/MEK/ERK signaling pathway. In contrast, LY-411,575 is a highly potent inhibitor of gamma-secretase, an enzyme crucial for the processing of the amyloid precursor protein (APP) and the Notch receptor.
This comprehensive comparison aims to provide researchers, scientists, and drug development professionals with a clear understanding of the distinct pharmacological profiles, experimental data, and methodologies associated with each compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for RO4927350 and LY-411,575, providing a snapshot of their potency and cellular effects.
Table 1: In Vitro Potency of RO4927350 and LY-411,575
| Compound | Target | Assay Type | IC50 | Reference |
| RO4927350 | MEK1 | cRaf/MEK/ERK cascade assay | 23 nM | [1] |
| LY-411,575 | γ-secretase | Membrane-based | 0.078 nM | [1] |
| Cell-based | 0.082 nM | [1] | ||
| Notch S3 cleavage | Cell-based | 0.39 nM | [1] |
Table 2: Cellular Effects of RO4927350 and LY-411,575 in Preclinical Models
| Compound | Effect | Cell Line/Model | Observations |
| RO4927350 | Cell Cycle Arrest | HT-29 and DU 145 cancer cells | Induces G1 cell cycle arrest in responsive cancer cells. |
| LY-411,575 | Apoptosis | Kaposi's sarcoma cells | Induces apoptosis. |
| Goblet Cell Hyperplasia | In vivo (mice) | Causes intestinal goblet cell hyperplasia, a known effect of Notch inhibition. |
Signaling Pathways
The distinct mechanisms of action of RO4927350 and LY-411,575 are best understood by examining the signaling pathways they inhibit.
Experimental Protocols
The evaluation of MEK and gamma-secretase inhibitors requires distinct experimental approaches to assess their specific activities.
RO4927350 (MEK Inhibitor) Evaluation
A typical workflow for assessing the activity of a MEK inhibitor like RO4927350 involves a combination of biochemical and cell-based assays.
1. Biochemical Kinase Assay:
-
Objective: To determine the direct inhibitory effect of RO4927350 on MEK1/2 kinase activity.
-
Method: A common method is a cRaf/MEK/ERK cascade assay. In this cell-free system, recombinant active cRaf is used to activate MEK1, which in turn phosphorylates its substrate, ERK2. The amount of phosphorylated ERK2 is then quantified, typically using an ELISA-based method or radioactive ATP. The IC50 value is determined by measuring the concentration of RO4927350 required to inhibit ERK2 phosphorylation by 50%.
2. Cell-Based Western Blot Analysis:
-
Objective: To confirm target engagement in a cellular context by measuring the inhibition of downstream signaling.
-
Method: Cancer cell lines with a constitutively active RAS/RAF/MEK/ERK pathway (e.g., those with BRAF or KRAS mutations) are treated with varying concentrations of RO4927350. Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting. Antibodies specific for phosphorylated ERK (p-ERK) and total ERK are used to determine the ratio of p-ERK to total ERK. A dose-dependent decrease in this ratio indicates effective MEK inhibition.
3. Cell Proliferation and Viability Assays:
-
Objective: To assess the functional consequence of MEK inhibition on cancer cell growth.
-
Method: Cancer cell lines are seeded in multi-well plates and treated with a range of RO4927350 concentrations for a defined period (e.g., 72 hours). Cell viability is then measured using assays such as MTT, which measures mitochondrial activity, or CellTiter-Glo, which measures ATP levels. The concentration of the inhibitor that reduces cell viability by 50% (GI50) is calculated.
4. Cell Cycle Analysis:
-
Objective: To determine the effect of RO4927350 on cell cycle progression.
-
Method: Cells are treated with the inhibitor for a specific duration (e.g., 24-48 hours), then harvested, fixed, and stained with a DNA-intercalating dye such as propidium iodide. The DNA content of the cells is then analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in the G1 phase would indicate a G1 cell cycle arrest.
LY-411,575 (Gamma-Secretase Inhibitor) Evaluation
The assessment of a gamma-secretase inhibitor like LY-411,575 focuses on its ability to block the proteolytic activity of the gamma-secretase complex.
1. Cell-Free Gamma-Secretase Assay:
-
Objective: To measure the direct inhibition of gamma-secretase activity in a cell-free environment.
-
Method: Membranes are prepared from cells overexpressing APP or a C-terminal fragment of APP (C99), which is the direct substrate for gamma-secretase. These membranes are then incubated with a synthetic substrate in the presence of varying concentrations of LY-411,575. The cleavage of the substrate, which releases a detectable fragment (e.g., Amyloid-beta), is measured. The IC50 is the concentration of the inhibitor that reduces substrate cleavage by 50%.
2. Cell-Based Amyloid-beta (Aβ) Production Assay:
-
Objective: To quantify the inhibition of Aβ production in intact cells.
-
Method: Cells that endogenously produce or are engineered to overexpress human APP are cultured in the presence of different concentrations of LY-411,575. After a specific incubation period, the conditioned media is collected, and the levels of secreted Aβ peptides (Aβ40 and Aβ42) are measured using specific enzyme-linked immunosorbent assays (ELISAs). A dose-dependent reduction in Aβ levels indicates gamma-secretase inhibition.
3. Cell-Based Notch Cleavage Assay:
-
Objective: To assess the off-target effect of the inhibitor on Notch signaling.
-
Method: A common method involves a reporter gene assay. Cells are engineered to express a modified Notch receptor that, upon cleavage by gamma-secretase, releases an intracellular domain (NICD) that activates a reporter gene (e.g., luciferase). Cells are treated with the inhibitor, and the activity of the reporter gene is measured. A decrease in reporter activity indicates inhibition of Notch cleavage. The IC50 for Notch inhibition can then be compared to the IC50 for Aβ production to determine selectivity.
4. Apoptosis Assays:
-
Objective: To determine if the inhibition of Notch signaling by LY-411,575 induces programmed cell death.
-
Method: Cancer cell lines known to be dependent on Notch signaling are treated with LY-411,575. Apoptosis can be measured by various methods, including caspase activity assays (e.g., Caspase-Glo), which measure the activity of executioner caspases, or by flow cytometry using Annexin V and propidium iodide staining to identify apoptotic and necrotic cells.
Comparative Summary and Conclusion
RO4927350 and LY-411,575 are potent inhibitors of distinct and critical cellular signaling pathways. RO4927350 targets the MEK1/2 kinases, making it a potential therapeutic for cancers driven by the RAS/RAF/MEK/ERK pathway. Its preclinical evaluation focuses on demonstrating the inhibition of ERK phosphorylation and subsequent effects on cell proliferation and cycle progression.
In contrast, LY-411,575 is a powerful inhibitor of gamma-secretase, a key enzyme in both Alzheimer's disease pathology (via APP processing) and cancer biology (via Notch signaling). Its preclinical assessment centers on its ability to reduce Aβ production and inhibit Notch cleavage, with a critical evaluation of the therapeutic window between these two activities to minimize Notch-related side effects.
The choice between these or similar inhibitors for research or therapeutic development is entirely dependent on the biological context and the specific pathway being targeted. This guide provides a foundational understanding of their distinct properties and the experimental approaches required for their thorough evaluation, enabling researchers to make informed decisions in their drug discovery and development endeavors.
References
Evaluating the Therapeutic Window of RO4927350: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the therapeutic window of a novel compound is paramount. This guide provides a comprehensive evaluation of the MEK1/2 inhibitor RO4927350 (also known as CH4987655), comparing its preclinical and clinical data with other notable MEK inhibitors to contextualize its potential therapeutic index.
This guide synthesizes available data on RO4927350 and compares it against other well-characterized MEK inhibitors: trametinib, cobimetinib, binimetinib, and selumetinib. The objective is to offer a data-driven perspective on the efficacy and safety profile of RO4927350.
Mechanism of Action: Targeting the MAPK/ERK Pathway
RO4927350 is a potent and highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key components of the MAPK/ERK signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. By inhibiting MEK, RO4927350 blocks the phosphorylation of ERK1/2, thereby inhibiting downstream signaling and suppressing tumor growth.
Figure 1: Simplified MAPK/ERK signaling pathway and the site of action of RO4927350.
Preclinical Efficacy: In Vitro and In Vivo Studies
Preclinical studies have demonstrated the potent anti-tumor activity of RO4927350 across a broad range of cancer cell lines and in animal models.
In Vitro Anti-proliferative Activity
RO4927350 exhibits potent inhibition of MEK1 with a reported IC50 of 5.2 nmol/L in a Raf/MEK1/ERK2 cascade assay.[2] The following table summarizes the in vitro potency of RO4927350 in comparison to other MEK inhibitors.
| Compound | Target | IC50 (nmol/L) | Cell Line/Assay Context |
| RO4927350 | MEK1 | 5.2 | Raf/MEK1/ERK2 cascade assay[2] |
| Trametinib | MEK1/2 | 0.7 - 14.9 | Cell-free assay[1] |
| Cobimetinib | MEK1 | 4.2 | Cell-free assay |
| Binimetinib | MEK1/2 | 12 | Cell-free assay |
| Selumetinib | MEK1/2 | 14 | Cell-free assay |
Table 1: In Vitro Potency of MEK Inhibitors. This table provides a comparative overview of the half-maximal inhibitory concentrations (IC50) for RO4927350 and other selected MEK inhibitors.
In Vivo Anti-tumor Efficacy
In human tumor xenograft models, oral administration of RO4927350 demonstrated significant anti-tumor effects. Studies showed remarkable tumor growth inhibition in 26 different xenograft models, with tumor regression observed in 18 of them, including colorectal, lung, pancreatic, and melanoma models.[2]
| Compound | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| RO4927350 | Various Xenografts | Once daily, oral | Significant TGI and tumor regression in a majority of models[2] |
| Trametinib | BRAF V600E Melanoma Xenograft | Not specified | Sustained suppression of pERK and tumor growth inhibition[1] |
| Binimetinib | HT29 Xenograft | 30 mg/kg, daily | Dose-dependent tumor growth inhibition |
| Selumetinib | CaLu-6 NSCLC Xenograft | 50 mg/kg, daily | Significant TGI[3] |
Table 2: In Vivo Efficacy of MEK Inhibitors in Xenograft Models. This table summarizes the anti-tumor activity of RO4927350 and other MEK inhibitors in preclinical animal models.
Clinical Evaluation: Phase I Dose-Escalation Study
A Phase I dose-escalation study of RO4987655 was conducted in patients with advanced solid tumors to determine its safety, tolerability, and maximum tolerated dose (MTD).
Safety and Tolerability
The MTD of RO4987655 was established at 8.5 mg administered twice daily.[4] The most frequently reported adverse events were rash-related toxicities (91.8%) and gastrointestinal disorders (69.4%).[4] Dose-limiting toxicities included blurred vision and elevated creatine phosphokinase.[4]
| Compound | Maximum Tolerated Dose (MTD) | Common Adverse Events (≥20% of patients) |
| RO4927350 | 8.5 mg twice daily[4] | Rash, acneiform dermatitis, gastrointestinal disorders[5] |
| Trametinib | 2 mg once daily[6] | Rash, diarrhea, fatigue, peripheral edema[7] |
| Cobimetinib | 60 mg once daily (21 days on/7 days off)[8] | Diarrhea, rash, nausea, fatigue, pyrexia, vomiting[9] |
| Binimetinib | 45 mg twice daily[5] | Rash, nausea, vomiting, diarrhea, peripheral edema, fatigue[5] |
| Selumetinib | 75 mg twice daily[10] | Fatigue, acneiform dermatitis, nausea, diarrhea, peripheral edema[10] |
Table 3: Clinical Safety Profile of MEK Inhibitors from Phase I Trials. This table compares the MTD and common adverse events of RO4927350 with other MEK inhibitors.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of RO4987655 demonstrated dose linearity with a half-life of approximately 4 hours.[4] At the MTD, there was a high and sustained inhibition of ERK phosphorylation in peripheral blood mononuclear cells, indicating effective target engagement.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2: General workflow for an MTT cell viability assay.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the MEK inhibitor (e.g., RO4927350) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth.
Tumor Xenograft Study in Mice
This in vivo model is used to assess the anti-tumor efficacy of a compound.
Figure 3: General workflow for a tumor xenograft study.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomly assign mice to different treatment groups (vehicle control and different doses of the MEK inhibitor).
-
Drug Administration: Administer the compound (e.g., RO4927350) to the mice according to the planned schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. Tumor tissue can be used for further analysis, such as biomarker assessment (e.g., pERK levels).
Conclusion
RO4927350 demonstrates potent and selective MEK inhibition with significant preclinical anti-tumor activity. The Phase I clinical trial has established a manageable safety profile and a recommended dose for further investigation. When compared to other MEK inhibitors, RO4927350 shows comparable preclinical potency and a similar adverse event profile in early clinical development. The therapeutic window of RO4927350 appears to be in line with other drugs in its class, characterized by on-target toxicities such as rash and gastrointestinal effects. Further clinical studies, particularly in combination with other targeted agents, are warranted to fully elucidate the therapeutic potential of RO4927350 in specific cancer patient populations.
References
- 1. medkoo.com [medkoo.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Dose‐finding methods for Phase I clinical trials using pharmacokinetics in small populations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase I expansion and pharmacodynamic study of the oral MEK inhibitor RO4987655 (CH4987655) in selected patients with advanced cancer with RAS-RAF mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. broadpharm.com [broadpharm.com]
Safety Operating Guide
Safe Disposal of RO4927350: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and procedural steps for the safe disposal of RO4927350, a potent gamma-secretase inhibitor. In the absence of a specific Safety Data Sheet (SDS) for RO4927350, a conservative approach treating the compound as hazardous waste is mandatory. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols.
I. Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is the first line of defense in preventing accidental exposure.
Table 1: Recommended Personal Protective Equipment for Handling RO4927350 Waste
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a full-face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Always inspect gloves for tears or punctures before use and dispose of them as hazardous waste after handling. |
| Body Protection | A lab coat, buttoned completely, is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge. Work in a well-ventilated area, preferably a fume hood. |
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect all solid waste contaminated with RO4927350, including unused compound, contaminated lab supplies (e.g., pipette tips, weighing paper, gloves, absorbent pads), and empty stock containers.
-
Place these materials in a dedicated, clearly labeled, and sealable hazardous waste container. The container should be made of a material compatible with the chemical.
-
The label should include: "Hazardous Waste," the chemical name ("RO4927350"), the approximate quantity, and the date.
-
-
Liquid Waste:
-
Collect all liquid waste containing RO4927350, such as experimental solutions and solvent rinses.
-
Use a dedicated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
The label should include: "Hazardous Waste," the chemical name ("RO4927350"), the solvent system (e.g., "in DMSO"), the concentration or approximate amount of the compound, and the date.
-
-
Sharps Waste:
-
Any sharps contaminated with RO4927350, such as needles or razor blades, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
The sharps container should also be labeled as hazardous waste with the chemical name.
-
III. Decontamination Procedures
Decontaminate all surfaces and non-disposable equipment that have come into contact with RO4927350.
-
Surface Decontamination:
-
Prepare a decontamination solution appropriate for the chemical. A common practice for many organic compounds is to use a detergent solution followed by a solvent rinse (e.g., 70% ethanol or isopropanol), if compatible with the surface.
-
Wipe down the work area, including the fume hood sash and any equipment, with the decontamination solution.
-
All cleaning materials (e.g., paper towels, wipes) must be disposed of as solid hazardous waste.
-
-
Glassware and Equipment:
-
Rinse non-disposable glassware and equipment with a suitable solvent to remove residual RO4927350.
-
Collect the solvent rinse as liquid hazardous waste.
-
After the initial solvent rinse, glassware can typically be washed with a standard laboratory detergent and water.
-
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of RO4927350 waste.
Caption: Workflow for the safe disposal of RO4927350 waste.
V. Emergency Procedures
In the event of a spill or accidental exposure, immediate action is necessary.
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, use a chemical spill kit to absorb the material.
-
Place the absorbent material in the solid hazardous waste container.
-
Decontaminate the area as described above.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and the institutional EHS department immediately.
-
Prevent others from entering the area.
-
Follow the instructions of the emergency response team.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor and EHS.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of RO4927350, protecting themselves, their colleagues, and the environment. Remember, when in doubt, always consult your institution's Environmental Health and Safety department.
Safeguarding Researchers: A Comprehensive Guide to Handling RO4927350
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory professionals working with RO4927350, a potent gamma-secretase inhibitor. Adherence to these protocols is essential to mitigate risks and ensure a safe research environment.
As a compound under investigation, RO4927350 lacks extensive public safety data. Therefore, this guidance is predicated on the known toxicological profiles of other gamma-secretase inhibitors and general best practices for handling potent pharmaceutical compounds. The primary hazards associated with this class of compounds stem from their mechanism of action, which involves the inhibition of Notch signaling. This can lead to a range of adverse effects, including gastrointestinal toxicity, skin-related issues, and impacts on the lymphoid system.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling RO4927350 in any form (solid or in solution). The following table summarizes the required PPE:
| Protection Type | Required Equipment | Specifications & Use Case |
| Respiratory Protection | NIOSH-approved respirator | A respirator with P100 (or equivalent) particulate filters is required for handling the powdered form. For handling solutions, a respirator with organic vapor cartridges and P100 filters is recommended. |
| Eye Protection | Safety goggles | Must be splash-proof and provide a complete seal around the eyes. Standard safety glasses are not sufficient. |
| Hand Protection | Double-gloving with nitrile gloves | Wear two pairs of chemically resistant nitrile gloves. The outer glove should be changed immediately upon any sign of contamination. |
| Body Protection | Disposable lab coat with knit cuffs | A disposable, fluid-resistant lab coat is required to prevent skin contact. The coat should be changed at the end of each procedure or if it becomes contaminated. |
| Foot Protection | Closed-toe shoes | Standard laboratory practice of wearing fully enclosed, non-slip shoes must be followed. |
Operational Plan for Safe Handling
Preparation and Weighing (Solid Compound):
-
Controlled Environment: All handling of powdered RO4927350 must be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.
-
Decontamination: Before and after handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a suitable laboratory detergent.
-
Weighing: Use a dedicated set of weighing tools. Tare a sealed container before adding the compound to avoid contaminating the balance.
-
Spill Kit: Ensure a spill kit specifically for potent compounds is readily accessible.
Use in Solution:
-
Solubilization: Dissolve the compound within the fume hood. Avoid sonication, which can generate aerosols.
-
Transfers: Use positive displacement pipettes or dedicated, disposable tips for all liquid transfers to minimize aerosol generation.
-
Labeling: All containers with RO4927350 must be clearly labeled with the compound name, concentration, date, and a hazard symbol.
Disposal Plan
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, pipette tips) and liquid waste containing RO4927350 must be segregated into clearly labeled, sealed hazardous waste containers.
-
Deactivation: For liquid waste, consider chemical deactivation if a validated procedure is available. Otherwise, it should be disposed of as hazardous chemical waste.
-
Disposal: All RO4927350 waste must be disposed of through a licensed hazardous waste management company, following all institutional and local regulations.
Gamma-Secretase Signaling Pathway and Inhibition
Caption: Inhibition of the Gamma-Secretase Signaling Pathway by RO4927350.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
